5-Nitrobenzo[d]isothiazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCWISGJYTXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233360 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84387-89-3, 84987-89-3 | |
| Record name | 5-Nitro-1,2-benzisothiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084387893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-nitrobenzisothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitrobenzo[d]isothiazol-3-amine chemical properties and structure
An In-depth Technical Guide to 5-Nitrobenzo[d]isothiazol-3-amine: Chemical Properties, Structure, and Biological Insights
For researchers, scientists, and professionals in drug development, this compound, also known as 3-Amino-5-nitrobenzisothiazole, is a heterocyclic compound of significant interest. Its unique molecular architecture, featuring a benzisothiazole core substituted with both an electron-withdrawing nitro group and an electron-donating amino group, makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and known biological activities, with a focus on its potential therapeutic applications.
This compound is an organic compound that typically appears as a solid.[1] The presence of the nitro group enhances its reactivity, positioning it as a useful intermediate for creating more complex molecules.[1] Conversely, the amino group can participate in hydrogen bonding, influencing its solubility and reactivity.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂S | [1][3][4][5][6] |
| Molecular Weight | 195.20 g/mol | [3][4][5][6] |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [3][6] |
| CAS Number | 84387-89-3 | [1][3][4][5] |
| Melting Point | 250 °C (decomposes) | [4] |
| Appearance | Light yellow to brown powder/crystal | [7][8] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=NS2)N | [3][4] |
| InChI Key | LDTCWISGJYTXDC-UHFFFAOYSA-N | [3][4] |
| pKa (Predicted) | 5.13 ± 0.50 | [8] |
| Boiling Point (Predicted) | 316.5 ± 24.0 °C | [8] |
| Density (Predicted) | ~1.47 g/cm³ | [8] |
Chemical Structure
The chemical structure of this compound consists of a benzene ring fused to an isothiazole ring, with a nitro group at position 5 and an amino group at position 3.
References
- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benzo[d][1,2,3]thiadiazol-5-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-AMINO-5-NITROBENZOISOTHIAZOLE CAS#: 84387-89-3 [m.chemicalbook.com]
A Technical Guide to 5-Nitro-1,2-benzothiazol-3-amine: A Promising Modulator of Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1,2-benzothiazol-3-amine, also known by its IUPAC name, is a heterocyclic amine that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its biological activity as a potent inhibitor of protein aggregation. The document delves into the experimental protocols used to evaluate its efficacy, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protein misfolding is a key pathological hallmark. Detailed data is presented in a structured format, and key experimental workflows and proposed mechanisms of action are visualized to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Chemical and Physical Properties
5-Nitro-1,2-benzothiazol-3-amine is a solid, yellow-colored compound with the molecular formula C₇H₅N₃O₂S.[1][2] It is also referred to as 3-Amino-5-nitrobenzisothiazole.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [1] |
| Molecular Formula | C₇H₅N₃O₂S | [1][2] |
| Molecular Weight | 195.20 g/mol | [1] |
| CAS Number | 84387-89-3 | [1] |
| Melting Point | 250℃ (decomposes) | [2] |
| Boiling Point | 418.8±25.0 ℃ (Predicted) | [2] |
| pKa | 6.54±0.50 (Predicted) | [2] |
| Appearance | Yellow solid | [3] |
| Purity | ≥95% (as determined by ¹H NMR) | [3] |
Biological Activity and Mechanism of Action
Recent studies have highlighted the significant biological activity of 5-Nitro-1,2-benzothiazol-3-amine (abbreviated as 5-NBA) as a potent modulator of protein aggregation.[3][4][5] Specifically, it has been shown to inhibit the formation of oligomers and fibrils of α-synuclein and tau protein, which are central to the pathology of Parkinson's disease and Alzheimer's disease, respectively.[4]
The proposed mechanism of action involves the direct interaction of 5-NBA with these aggregation-prone proteins, thereby preventing their misfolding and subsequent assembly into toxic oligomeric and fibrillar species.[4][5] This anti-aggregation activity has been demonstrated in various biophysical and cell-based assays.[3][5]
Inhibition of Protein Aggregation
The inhibitory effects of 5-NBA on the fibril formation of various proteins have been quantified using the Thioflavin T (ThT) fluorescence assay.[3] The table below summarizes the percentage of fibril formation in the presence of 5-NBA compared to a control.
| Protein Target | Concentration of 5-NBA | Fibril Formation (%) | Reference |
| α-synuclein (α-syn) | 50 µM | Significantly reduced | [4] |
| Tau isoform 2N4R (tau 2N4R) | Not specified | Significantly reduced | [4] |
| Transthyretin (TTR₈₁₋₁₂₇) | Not specified | Reduced | [3] |
| Islet amyloid polypeptide (IAPP) | Not specified | Reduced | [3] |
Note: The referenced study emphasizes a dose-dependent abrogation of fibril, oligomer, and inclusion formation by 5-NBA, though specific percentage inhibition values for all targets at various concentrations are not fully detailed in the provided search results.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the investigation of 5-NBA's biological activities.
Synthesis of 5-Nitro-1,2-benzothiazol-3-amine Derivatives
While 5-Nitro-1,2-benzothiazol-3-amine is commercially available, a general procedure for the synthesis of its derivatives, such as N-(4,6-dichloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine, is described as follows:
-
Dissolve cyanuric chloride (1.0 equivalent) in tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (0.9 equivalents) to the cooled mixture.
-
After 5 minutes, add 3-amino-5-nitrobenzisothiazole (1.0 equivalent).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (7:3) mobile phase.[3][4]
-
Upon completion, the crude product is purified by flash column chromatography (FCC) using a hexane/ethyl acetate (8:2) gradient.[3]
Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid fibrils in real-time.
-
Prepare solutions of the target protein (e.g., α-synuclein, tau) in an appropriate buffer.
-
Add 5-NBA or its derivatives at the desired concentrations to the protein solution. A DMSO control is run in parallel.
-
Add Thioflavin T to the mixture.
-
Incubate the samples under conditions that promote fibril formation (e.g., specific temperature, agitation).
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity indicates the formation of β-sheet-rich amyloid fibrils.[3][4]
Transmission Electron Microscopy (TEM)
TEM is used to visually confirm the presence and morphology of protein aggregates.
-
Incubate the target protein with and without 5-NBA under aggregating conditions.
-
Apply a small aliquot of the sample to a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick off the excess sample and stain the grid with a solution of a heavy metal salt (e.g., uranyl acetate).
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to visualize the protein fibrils or lack thereof.[3][4]
Photoinduced Cross-linking of Unmodified Proteins (PICUP)
PICUP is utilized to detect the formation of early-stage oligomers.
-
Prepare a reaction mixture containing the target protein (e.g., α-synuclein at 60 µM), a photosensitizer (e.g., Ru(bpy)₃), and an electron acceptor (e.g., ammonium persulfate).
-
Add 5-NBA or control compounds at the desired concentration (e.g., 50 µM).
-
Irradiate the mixture with visible light for a short duration to induce cross-linking of proteins in close proximity.
-
Quench the reaction with an excess of a reducing agent (e.g., dithiothreitol).
-
Analyze the resulting protein species by SDS-PAGE and Western blotting to visualize the distribution of monomers, dimers, and higher-order oligomers. A reduction in high molecular weight bands indicates inhibition of oligomerization.[4]
Visualizations
Experimental Workflow for Assessing Anti-Aggregation Activity
Caption: Experimental workflow for evaluating the anti-aggregation properties of 5-NBA.
Proposed Mechanism of Action of 5-Nitro-1,2-benzothiazol-3-amine
Caption: Proposed mechanism of 5-NBA in preventing neurotoxic protein aggregation.
Conclusion
5-Nitro-1,2-benzothiazol-3-amine has emerged as a molecule of significant interest for the development of therapeutics targeting protein misfolding diseases. Its demonstrated ability to inhibit the aggregation of key pathological proteins like α-synuclein and tau underscores its potential as a lead compound. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in this promising area. Future studies may focus on optimizing the structure of 5-NBA to enhance its efficacy and pharmacokinetic properties, with the ultimate goal of translating these findings into novel treatments for debilitating neurodegenerative disorders.
References
- 1. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 3-Amino-5-nitrobenzisothiazole (CAS 84387-89-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 84387-89-3, chemically known as 3-Amino-5-nitrobenzisothiazole or 5-Nitro-1,2-benzisothiazol-3-amine. This document is intended to serve as a valuable resource for professionals in research and drug development by presenting key data in a structured format, detailing relevant experimental protocols, and visualizing associated workflows and potential biological pathways.
Chemical Identity and Structure
3-Amino-5-nitrobenzisothiazole is a heterocyclic aromatic compound containing a benzisothiazole core substituted with an amino and a nitro group.[1] Its structural attributes suggest its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring system influences its chemical reactivity and biological activity.
| Identifier | Value |
| CAS Number | 84387-89-3 |
| Chemical Name | 3-Amino-5-nitrobenzisothiazole |
| Synonyms | 5-Nitro-1,2-benzisothiazol-3-amine, 3-Amino-5-nitrobenzo[d]isothiazole |
| Molecular Formula | C₇H₅N₃O₂S |
| Molecular Weight | 195.20 g/mol [2] |
| Chemical Structure | (See Figure 1) |
| InChI | InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |
| InChIKey | LDTCWISGJYTXDC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=NS2)N[2] |
Figure 1: Chemical Structure of 3-Amino-5-nitrobenzisothiazole
References
An In-depth Technical Guide to the Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine from 2-Fluoro-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitrobenzo[d]isothiazol-3-amine, a valuable building block in medicinal chemistry, starting from 2-fluoro-5-nitrobenzonitrile. This document details the synthetic pathway, experimental protocols, and key physicochemical properties of the involved compounds.
Introduction
Substituted benzo[d]isothiazol-3-amines are an important class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The 5-nitro derivative, in particular, serves as a key intermediate for the synthesis of various bioactive molecules. This guide outlines a modern and efficient metal-free approach for its preparation.
Synthetic Pathway
The synthesis of this compound from 2-fluoro-5-nitrobenzonitrile proceeds via a two-step reaction sequence. The general transformation was described by Wang et al. and involves an initial nucleophilic aromatic substitution followed by an oxidative cyclization[1].
Step 1: Nucleophilic Aromatic Substitution. The highly electron-deficient aromatic ring of 2-fluoro-5-nitrobenzonitrile undergoes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is displaced by a hydrosulfide group, typically introduced using sodium sulfide (Na₂S), to form an in-situ generated 2-mercapto-5-nitrobenzonitrile intermediate.
Step 2: Oxidative Cyclization. The intermediate thiol is then treated with an ammonia source and an oxidizing agent, such as sodium hypochlorite (NaOCl), to facilitate the formation of the isothiazole ring. This step proceeds through the formation of a sulfenamide intermediate which then undergoes intramolecular cyclization to yield the final product, this compound.
Figure 1: Synthetic pathway for this compound.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Compound Name | 2-Fluoro-5-nitrobenzonitrile | This compound |
| CAS Number | 17417-09-3[2] | 84387-89-3 |
| Molecular Formula | C₇H₃FN₂O₂[2] | C₇H₅N₃O₂S[3][4] |
| Molecular Weight | 166.11 g/mol [2] | 195.20 g/mol [4] |
| Appearance | White to light yellow crystalline powder[5] | Orange powder |
| Melting Point | 76-80 °C[5] | 250 °C (decomposes)[3] |
| Solubility | Insoluble in water[5] | Data not available |
Experimental Protocols
The following is a detailed, projected experimental protocol for the synthesis of this compound based on the general methodology described in the literature.
4.1. Materials and Equipment
-
2-Fluoro-5-nitrobenzonitrile
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Aqueous ammonia (28-30%)
-
Sodium hypochlorite solution (10-15% available chlorine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
4.2. Synthesis of 2-Mercapto-5-nitrobenzonitrile (Intermediate)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq.) in anhydrous DMF.
-
Add sodium sulfide nonahydrate (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the thiol intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.
4.3. Synthesis of this compound
-
Suspend the crude 2-mercapto-5-nitrobenzonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath and add aqueous ammonia (3-5 eq.).
-
To the stirred mixture, add sodium hypochlorite solution (1.5-2.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, continuing to monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent like dichloromethane or ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
4.4. Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Safety Considerations
-
2-Fluoro-5-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood.
-
Sodium hypochlorite is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated fume hood.
This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 4. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
An In-depth Technical Guide on the Reactivity of the Amino Group in 5-Nitrobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzo[d]isothiazol-3-amine is a pivotal heterocyclic compound, the unique structural attributes of which, namely the presence of a reactive primary amino group and an electron-withdrawing nitro group on the benzisothiazole scaffold, render it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the reactivity of the amino group in this molecule, focusing on key chemical transformations including acylation, alkylation, and diazotization. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and drug development.
Introduction
The benzo[d]isothiazole core is a privileged scaffold in pharmaceutical and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, this compound, is of particular interest due to the dual functionality imparted by the amino and nitro groups. The amino group serves as a key handle for synthetic diversification, allowing for the introduction of various pharmacophores, while the nitro group significantly influences the electronic properties and reactivity of the entire molecule. This guide delves into the chemical behavior of the amino group, providing a foundational understanding for its strategic utilization in the synthesis of novel, biologically active compounds.
Chemical Reactivity of the Amino Group
The primary amino group at the 3-position of the 5-nitrobenzo[d]isothiazole ring is a nucleophilic center, readily participating in a variety of chemical reactions. However, its reactivity is tempered by the strong electron-withdrawing effect of the nitro group at the 5-position, which reduces the electron density on the benzene ring and, consequently, the nucleophilicity of the amino group.
N-Acylation
N-acylation is a fundamental transformation for the derivatization of this compound, leading to the formation of stable amide linkages. This reaction is crucial for introducing diverse functionalities and is a common strategy in drug design to modulate physicochemical properties and biological activity.
Experimental Protocol: General Procedure for N-Acylation using Acyl Chlorides
A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is treated with a base (e.g., triethylamine, pyridine; 1.1-1.5 eq.) at 0 °C. The desired acyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Table 1: Quantitative Data for N-Acylation of Related 2-Aminobenzothiazole Derivatives
| Acylating Agent | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| Chloroacetyl chloride | Benzene | Triethylamine | RT to Reflux | 10 | 75 | N/A |
| Acetic Anhydride | Acetic Acid | - | Reflux | 8-10 | 88 | N/A |
Note: The data presented is for the analogous 2-aminobenzothiazole and serves as a representative example. Yields for this compound may vary due to the influence of the nitro group.
N-Alkylation
N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the lipophilicity, steric profile, and biological interactions of the molecule. The reduced nucleophilicity of the amino group in this compound, due to the electron-withdrawing nitro group, necessitates careful selection of reaction conditions. Harsher conditions, such as the use of strong bases and higher temperatures, may be required to achieve efficient alkylation compared to un-nitrated analogues.[3]
Experimental Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH; 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which the alkylating agent (e.g., alkyl halide; 1.1 eq.) is added. The reaction is then stirred at an elevated temperature (e.g., 60-100 °C) for several hours to days. Reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. Purification is typically achieved through column chromatography.
Table 2: N-Alkylation of a Related Nitro-Substituted Benzothiazole
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Iodobutane (5 eq.) | CH3CN | - | 95 | 3-5 days | Not specified | [3] |
| Not specified | DMF | NaH | -40 to -50 then RT | 4-5 h then 5 days | ~85 | [3] |
Diazotization and Azo Coupling
Diazotization of the primary amino group of this compound affords a highly reactive diazonium salt. This intermediate is a versatile precursor for the synthesis of a wide array of derivatives, including azo dyes, which are of significant interest in the fields of materials science and as biological probes. The stability of the diazonium salt is a critical factor, and reactions are typically carried out at low temperatures.
Experimental Protocol: Diazotization of 3-Amino-5-nitro-2,1-benzisothiazole
A suspension of 3-amino-5-nitro-2,1-benzisothiazole (19.5 g) is prepared in a mixture of concentrated sulfuric acid (250 g) and phosphoric acid (200 g). The mixture is cooled to 0 °C, and nitrosyl sulfuric acid is added dropwise to effect the diazotization. The reaction is maintained at this temperature for 4 hours to yield the 3-amino-5-nitro-2,1-benzisothiazole diazonium salt solution.[4]
Subsequent Azo Coupling Reaction
The resulting diazonium salt solution can be directly used for coupling reactions. For instance, coupling with N-ethyl-N-methoxycarbonyl-ethylamine (35 g) yields the disperse dye C.I. Disperse Blue 148.[4]
Table 3: Quantitative Data for Diazotization and Coupling
| Reactant | Diazotizing Agent | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product Yield (%) | Purity (%) | Reference |
| 3-amino-5-nitro-2,1-benzisothiazole | Nitrosyl sulfuric acid | H2SO4/H3PO4 | 0 | 4 | N-ethyl-N-methoxycarbonyl-ethylamine | 74.5 | 91.3 | [4] |
Visualization of Reaction Pathways and Workflows
Graphical representations of the synthetic transformations and experimental workflows provide a clear and concise overview for researchers. The following diagrams were generated using the DOT language.
Caption: N-Acylation of this compound.
Caption: N-Alkylation of this compound.
Caption: Diazotization and Azo Coupling of 3-Amino-5-nitro-2,1-benzisothiazole.
Biological Significance and Signaling Pathways
While specific signaling pathway involvement for this compound itself is not extensively documented, the broader class of benzothiazole and benzoisothiazole derivatives has been implicated in various biological processes. For instance, certain derivatives have been shown to act as inhibitors of enzymes such as dihydropteroate synthase (DHPS), which is crucial for microbial folate synthesis.[5] The introduction of different substituents via reactions at the amino group can modulate the interaction of these molecules with specific biological targets. Further research is warranted to elucidate the precise mechanisms of action and identify the signaling pathways modulated by derivatives of this compound.
Conclusion
The amino group of this compound serves as a versatile handle for a range of chemical modifications, including N-acylation, N-alkylation, and diazotization followed by coupling reactions. The electron-withdrawing nature of the nitro group modulates the reactivity of the amino group, a factor that must be considered when designing synthetic routes. This guide provides foundational protocols and quantitative data to aid researchers in the effective utilization of this important synthetic intermediate. The potential for generating diverse libraries of compounds from this scaffold underscores its importance in the ongoing quest for novel therapeutic agents and functional materials. Further exploration into the biological activities and mechanisms of action of its derivatives is a promising avenue for future research.
References
The Nitro Group's Pivotal Role in the Reactivity and Biological Activity of 5-Nitrobenzo[d]isothiazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzo[d]isothiazol-3-amine, a molecule of significant interest in medicinal chemistry, possesses a unique reactivity profile largely dictated by the presence of a nitro group at the 5-position. This technical guide provides an in-depth analysis of the multifaceted role of this nitro group, exploring its profound influence on the molecule's electronic properties, chemical reactivity, and biological function. Through a comprehensive review of established chemical principles and available experimental data, this document serves as a critical resource for researchers engaged in the synthesis, functionalization, and application of this promising heterocyclic compound, particularly in the context of drug discovery and development.
Introduction
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of specific functional groups onto this core structure can dramatically modulate its physicochemical properties and therapeutic potential. In this compound, the nitro group at the 5-position and the amino group at the 3-position create a fascinating electronic interplay that governs its chemical behavior. This guide will dissect the electronic and steric effects of the 5-nitro substituent, detail its impact on key chemical transformations, and discuss its significance in the compound's recently identified role as a modulator of protein aggregation.
Electronic Influence of the 5-Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has a profound impact on the electron density distribution across the benzo[d]isothiazole ring system.
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, this significantly reduces electron density at positions 4 and 6.
The strong electron-withdrawing nature of the 5-nitro group has several predictable consequences for the reactivity of the molecule, as summarized in the table below.
| Predicted Effect | Rationale | Implication for Synthesis |
| Decreased Nucleophilicity of the 3-Amino Group | The electron-withdrawing nitro group reduces the electron density on the entire aromatic system, including the nitrogen atom of the amino group, making its lone pair less available for donation. | Reactions involving the amino group as a nucleophile (e.g., acylation, alkylation) may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or base catalysis). |
| Activation towards Nucleophilic Aromatic Substitution (SNAr) | The significant decrease in electron density on the benzene ring, particularly at positions ortho and para to the nitro group (positions 4 and 6), makes the ring susceptible to attack by strong nucleophiles. | Halogenated derivatives of this compound at positions 4 or 6 would be expected to undergo SNAr reactions readily, allowing for the introduction of a wide range of substituents. |
| Deactivation towards Electrophilic Aromatic Substitution (EAS) | The electron-deficient aromatic ring is less susceptible to attack by electrophiles. | Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be difficult and require harsh conditions. If substitution does occur, it is predicted to be directed to the positions meta to the nitro group (positions 4 and 6, which are also ortho and para to the activating amino group, leading to complex regioselectivity). |
| Increased Acidity of the Amino Protons | The electron-withdrawing nitro group can stabilize the conjugate base formed upon deprotonation of the amino group. | The amino group will have a lower pKa compared to an amino group on an un-substituted benzo[d]isothiazole, facilitating its deprotonation with a suitable base. |
Chemical Reactivity and Derivatization
The presence of the 5-nitro group is a key determinant in the synthetic utility of this compound, offering specific pathways for its functionalization.
Reactions at the 3-Amino Group
Despite its reduced nucleophilicity, the 3-amino group remains a key site for derivatization.
Experimental Protocol: General Acylation of the 3-Amino Group
This protocol is a generalized procedure based on standard acylation methods for aromatic amines with reduced reactivity.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-2 equivalents) to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reduction of the 5-Nitro Group
The nitro group can be readily reduced to an amino group, which dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into a strongly electron-donating one. This opens up a new range of synthetic possibilities.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
This is a common and effective method for the reduction of aromatic nitro compounds.
-
Suspension: Suspend this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent in vacuo. Add a saturated solution of sodium bicarbonate to the residue until the pH is basic.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 5-aminobenzo[d]isothiazol-3-amine.
Role in Biological Activity: Modulation of Protein Aggregation
Recent studies have identified this compound (referred to as 5-NBA in the literature) as a potent inhibitor of protein oligomerization and fibril formation, processes implicated in a range of neurodegenerative diseases.[1][2]
The precise mechanism by which 5-NBA exerts its anti-aggregation effect is still under investigation, but the electronic properties conferred by the 5-nitro group are likely to be crucial.
Potential Mechanisms of Action:
-
Non-covalent Interactions: The electron-deficient aromatic system and the presence of hydrogen bond donors and acceptors may facilitate binding to specific residues on amyloidogenic proteins like α-synuclein and tau. This binding could disrupt the protein-protein interactions necessary for aggregation.
-
Modulation of Redox Environment: Nitroaromatic compounds can undergo metabolic reduction in biological systems. While the direct role of this in the anti-aggregation activity of 5-NBA is not yet established, it is a potential avenue for its biological effects.
Experimental Protocols for Biological Activity Assessment
The following protocols are based on those used to evaluate the anti-aggregation properties of 5-NBA.[1][2]
Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Protein Preparation: Prepare a solution of the amyloidogenic protein (e.g., α-synuclein) in the appropriate buffer.
-
Incubation: Incubate the protein solution with and without various concentrations of this compound.
-
ThT Addition: At specified time points, add Thioflavin T to aliquots of the incubation mixtures.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of protein aggregates.
-
Sample Preparation: Prepare samples of the amyloidogenic protein incubated with and without this compound as in the ThT assay.
-
Grid Application: Apply a small volume of the sample to a carbon-coated copper grid.
-
Staining: Negatively stain the grid with a solution of uranyl acetate.
-
Imaging: Visualize the grid using a transmission electron microscope to observe the presence and morphology of fibrils.
| Experiment | Purpose | Key Parameters |
| Thioflavin T (ThT) Assay | To quantify the extent of amyloid fibril formation over time. | Protein concentration, 5-NBA concentration, incubation time, fluorescence measurement. |
| Transmission Electron Microscopy (TEM) | To visually confirm the presence and morphology of amyloid fibrils. | Sample preparation, negative staining, high-resolution imaging. |
Conclusion
The 5-nitro group in this compound is not merely a passive substituent but an active director of the molecule's chemical and biological persona. Its powerful electron-withdrawing effects dictate the reactivity of the benzo[d]isothiazole core, influencing the nucleophilicity of the amino group and activating the ring towards nucleophilic substitution while deactivating it towards electrophilic attack. These very electronic properties are likely integral to its promising biological activity as an inhibitor of protein aggregation. A thorough understanding of the role of the nitro group is therefore paramount for the rational design of novel derivatives with enhanced therapeutic potential and for the development of efficient synthetic strategies to access these valuable compounds. This guide provides a foundational framework for researchers to navigate the chemistry and biology of this intriguing molecule.
References
- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Nitrobenzo[d]isothiazol-3-amine in Modern Organic Synthesis
For Immediate Release: A comprehensive technical guide elucidates the pivotal role of 5-Nitrobenzo[d]isothiazol-3-amine as a versatile building block in the landscape of organic synthesis, with a particular focus on its applications in the development of novel therapeutic agents. This document serves as an in-depth resource for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data analysis, and visual representations of its synthetic utility and biological significance.
The unique molecular architecture of this compound, featuring a nitro group and a primary amine on a benzisothiazole scaffold, renders it a highly valuable precursor for the synthesis of a diverse array of complex organic molecules. Its strategic importance is underscored by its application in the generation of compounds with significant anticancer and antimicrobial properties.
Physicochemical Properties
The foundational characteristics of this compound are summarized below, providing essential information for its handling and application in synthetic chemistry.
| Property | Value |
| CAS Number | 84387-89-3[1] |
| Molecular Formula | C₇H₅N₃O₂S[1] |
| Molecular Weight | 195.20 g/mol [1] |
| Melting Point | 250 °C (decomposes) |
| Appearance | Light yellow to brown powder/crystal |
Synthesis of the Core Scaffold
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from the preparation of its isomer, 3-amino-5-nitro-2,1-benzisothiazole. This synthesis commences with o-nitro-p-thiocyanatoaniline, which undergoes a thionation and subsequent ring-closure reaction to yield the desired benzisothiazole core.[2] A similar strategy, starting from an appropriately substituted benzonitrile, represents a viable pathway to this compound.
A general representation of this synthetic approach is outlined below:
Caption: General synthetic pathway to the this compound core.
Application as a Synthetic Building Block
The chemical reactivity of this compound is primarily centered around its nucleophilic amino group, which readily participates in reactions with various electrophiles. This reactivity allows for the facile introduction of diverse functional groups, leading to the generation of extensive compound libraries for biological screening.
N-Acylation Reactions
The primary amine of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for creating derivatives with altered electronic and steric properties, which can significantly influence their biological activity.
A representative experimental workflow for N-acylation is as follows:
Caption: Experimental workflow for the N-acylation of this compound.
N-Alkylation Reactions
Similarly, the amino group can be alkylated using alkyl halides. This reaction introduces alkyl chains that can modulate the lipophilicity and membrane permeability of the resulting molecules, which are critical parameters for drug efficacy.
Biological Significance and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The presence of the nitro group is often crucial for their biological activity.
Antimicrobial Activity
Nitrothiazole derivatives have been shown to possess potent antibacterial properties, with a bactericidal mode of action.[3] Their efficacy is particularly notable against anaerobic bacteria.[3] The proposed mechanism of action for some nitro-containing drugs involves the inhibition of key metabolic enzymes. For instance, analogues of the antibacterial drug Nitazoxanide, which contains a nitrothiazole ring, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic microorganisms.[4]
The inhibitory action on the PFOR pathway can be visualized as follows:
Caption: Inhibition of the PFOR pathway by this compound derivatives.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties.[5] One of the key mechanisms through which some of these compounds exert their cytotoxic effects is through the inhibition of enzymes crucial for cancer cell survival and proliferation, such as lactate dehydrogenase (LDH).[6] LDH is a critical enzyme in the metabolic pathway of cancer cells, which often rely on aerobic glycolysis (the Warburg effect).[6] By inhibiting LDH, these compounds can disrupt the energy supply of tumor cells, leading to their death.[6]
The role of LDH inhibition in cancer cell metabolism is depicted below:
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound derivatives disrupts cancer cell metabolism.
Experimental Protocols
General Procedure for the Synthesis of Schiff Base Derivatives
A common derivatization of aminobenzothiazoles involves the condensation with aldehydes to form Schiff bases. The following is a general protocol adapted from the synthesis of related compounds.[7]
Materials:
-
2-Amino-6-nitrobenzothiazole (as a proxy for this compound)
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 0.01 mol of 2-amino-6-nitrobenzothiazole in 40 ml of ethanol in a round-bottom flask.
-
Add 0.015 mol of the desired aromatic aldehyde to the solution.
-
Add 4-5 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 8-10 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it over ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative.
Quantitative Data for Representative Reactions
The following table summarizes the yields and melting points for the synthesis of various Schiff base derivatives of 2-amino-6-nitrobenzothiazole, which can be considered analogous to reactions with this compound.[7]
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | N-benzylidene-6-nitro[d]thiazol-2-amine | 64 | 278-280 |
| 3-Nitrobenzaldehyde | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | 57 | 287-289 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 68 | 294-296 |
Conclusion
This compound stands out as a building block of significant strategic importance in organic synthesis. Its versatile reactivity, coupled with the potent biological activities exhibited by its derivatives, makes it a highly attractive scaffold for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and professionals, offering insights into its synthesis, derivatization, and potential applications in medicinal chemistry. Further exploration of this compound and its analogues is poised to yield novel molecules with enhanced efficacy against a range of diseases.
References
- 1. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
The Emerging Potential of 5-Nitrobenzo[d]isothiazol-3-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, with an unceasing demand for novel scaffolds that can address unmet therapeutic needs. Among the heterocyclic compounds that have garnered significant interest, 5-Nitrobenzo[d]isothiazol-3-amine and its derivatives are emerging as a promising class of molecules with diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding and potential applications of this core structure, with a focus on its neuroprotective, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this exciting area.
Neuroprotective Applications: A Frontline Defense Against Protein Misfolding Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the misfolding and aggregation of specific proteins, including tau and α-synuclein, respectively. Recent studies have highlighted the significant potential of 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) in mitigating the pathological hallmarks of these debilitating conditions.[1][2][3][4]
5-NBA has been identified as a potent anti-oligomer agent that can modulate the aggregation of both α-synuclein and tau proteins.[1][2][3] This activity is crucial as the oligomeric species of these proteins are considered to be the most neurotoxic. The compound has been shown to abrogate fibril, oligomer, and inclusion formation in a dose-dependent manner.[2]
Quantitative Analysis of Anti-Aggregation Activity
The efficacy of this compound and its derivatives in preventing protein aggregation has been quantified using various biophysical methods. The following table summarizes key findings from in vitro studies.
| Compound | Target Protein | Assay | Activity | Reference |
| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | α-synuclein | Thioflavin T (ThT) Assay | Inhibition of fibril formation | [1][2] |
| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | Tau isoform 2N4R | Thioflavin T (ThT) Assay | Inhibition of fibril formation | [1][2] |
| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | α-synuclein | Photoreactive Cross-linking Assay (PICUP) | Reduction of oligomer formation at low micromolar concentrations | [2] |
| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | αS-3K::YFP | M17D Neuroblastoma Cell-Based Assay | Inhibition of inclusion formation | [2] |
Experimental Protocols
A general synthetic scheme for derivatives of 5-Nitro-1,2-benzothiazol-3-amine involves the reaction of 3-amino-5-nitrobenzisothiazole with various electrophilic reagents. For instance, the synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine is achieved by dissolving cyanuric chloride in THF, cooling to 0 °C, and treating with DIPEA. After a short period, 3-amino-5-nitrobenzisothiazole is added, and the reaction is stirred at 0 °C before being allowed to warm to room temperature.[2]
This assay is a standard method for monitoring the formation of amyloid fibrils.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.2 μm syringe filter. This solution should be prepared fresh.
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 μM.
-
Thaw aliquots of α-synuclein monomer and pre-formed fibrils to room temperature immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, combine the α-synuclein monomer (e.g., 100 μM final concentration) and the test compound (e.g., 5-NBA at various concentrations).
-
Add the ThT working solution to each well.
-
Initiate aggregation by adding a small amount of pre-formed α-synuclein fibrils (e.g., 10 μM final concentration).
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates fibril formation.
-
This technique is used to stabilize and detect transient protein oligomers.
-
Reaction Mixture:
-
Prepare a solution containing the protein of interest (e.g., 60 μM α-synuclein), the photosensitizer (e.g., Ru(bpy)₃²⁺), the electron acceptor (e.g., ammonium persulfate), and the test compound.
-
-
Photoreaction:
-
Irradiate the sample with visible light for a defined period to initiate the cross-linking reaction.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting to visualize the distribution of monomeric and oligomeric species. A decrease in high molecular weight bands in the presence of the test compound indicates inhibition of oligomerization.
-
This assay evaluates the ability of a compound to inhibit the formation of intracellular protein aggregates.
-
Cell Culture:
-
Use a suitable cell line, such as M17D neuroblastoma cells, engineered to express an inclusion-prone variant of α-synuclein (e.g., αS-3K::YFP).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
-
Induction of Protein Expression:
-
Induce the expression of the aggregation-prone α-synuclein.
-
-
Analysis:
-
After a suitable incubation period (e.g., 24-48 hours), visualize and quantify the formation of intracellular inclusions using fluorescence microscopy.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are likely mediated through the modulation of cellular pathways that handle misfolded proteins and respond to cellular stress. While the precise mechanisms are still under investigation, the inhibition of protein aggregation is a key upstream event that can prevent the activation of detrimental downstream signaling cascades.
Anticancer and Kinase Inhibitory Potential
The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents and kinase inhibitors. The introduction of a nitro group can further enhance the biological activity of these compounds. Derivatives of nitro-substituted benzothiazoles have demonstrated promising activity against a range of cancer cell lines and have been investigated as inhibitors of various kinases that are crucial for cancer cell proliferation and survival.
While specific data for this compound as a kinase inhibitor is limited, related structures have shown potent inhibitory activity. For example, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives have been identified as novel allosteric inhibitors of c-Jun N-terminal kinase (JNK).[5]
Quantitative Data on Anticancer and Kinase Inhibitory Activity
The following table summarizes the reported inhibitory concentrations for various nitro-substituted benzothiazole derivatives.
| Compound Class | Target | Assay | IC50/GI50 | Reference |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives | JNK1 | Kinase Assay | 1.8 µM | [5] |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives | JIP1 Displacement | DELFIA Assay | 160 nM | [5] |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa cell line | Antiproliferative Assay | 0.22 µM | [6] |
| 2,6-disubstituted-BTA (sulphonamide scaffold) | MCF-7 cell line | Antiproliferative Assay | 34.5 µM | [6] |
| 2,6-disubstituted-BTA (sulphonamide scaffold) | HeLa cell line | Antiproliferative Assay | 44.15 µM | [6] |
Experimental Protocols
A common method to assess the inhibitory activity of a compound against a specific kinase.
-
Reaction Components:
-
Recombinant kinase enzyme.
-
Peptide or protein substrate.
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Assay buffer containing Mg²⁺.
-
Test compound at various concentrations.
-
-
Assay Procedure:
-
Incubate the kinase, substrate, and test compound together for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution).
-
-
Detection:
-
Measure the amount of phosphorylated substrate. This can be done by various methods, such as capturing the substrate on a filter and measuring radioactivity, or using fluorescence-based detection methods.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinase Inhibition and Anticancer Signaling Workflow
The development of a kinase inhibitor involves a multi-step process from initial screening to cellular and in vivo validation.
Anti-inflammatory Properties
Inflammation is a key component of many diseases, including neurodegenerative disorders and cancer. The benzothiazole nucleus is present in several compounds with anti-inflammatory activity. While direct studies on the anti-inflammatory effects of this compound are not extensively reported, derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown potential in mitigating inflammatory conditions.[7] These compounds have been shown to possess membrane-stabilizing properties and can suppress the expression of pro-inflammatory genes.[7]
The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Experimental Protocol for In Vitro Neuroinflammation Assay
A co-culture model of neurons and microglia can be used to assess the anti-neuroinflammatory potential of a compound.
-
Cell Culture:
-
Establish a co-culture of primary neurons and a microglial cell line (e.g., BV2 cells).
-
-
Induction of Inflammation:
-
Treat the co-cultures with an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to activate the microglia.
-
-
Compound Treatment:
-
Concurrently or pre-treat the cells with the test compound at various concentrations.
-
-
Analysis of Inflammatory Markers:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in the culture medium using ELISA or other suitable methods.
-
-
Assessment of Neurotoxicity:
-
Evaluate neuronal viability using methods such as the MTT assay or by staining for markers of apoptosis. A reduction in inflammatory markers and an increase in neuronal survival in the presence of the test compound indicate anti-neuroinflammatory and neuroprotective effects.
-
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutics. Its demonstrated ability to inhibit the aggregation of key proteins implicated in neurodegenerative diseases positions it as a lead structure for the development of disease-modifying therapies for conditions like Alzheimer's and Parkinson's disease. Furthermore, the broader family of nitro-substituted benzothiazoles exhibits significant potential in oncology and inflammatory diseases, likely through the modulation of critical signaling pathways such as JNK and NF-κB.
Future research should focus on a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this scaffold for different therapeutic applications. In vivo studies are also warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The comprehensive data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 5-Nitrobenzo[d]isothiazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isothiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, the 5-nitrobenzo[d]isothiazol-3-amine core structure is emerging as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential in neurodegenerative diseases, inflammation, and oncology.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic route involves the reaction of a substituted 2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia and an oxidizing agent such as sodium hypochlorite to form the benzo[d]isothiazol-3-amine core. Subsequent nitration at the 5-position yields the desired scaffold. Further derivatization at the 3-amino group can be performed to generate a library of analogues.
A plausible synthetic pathway is outlined below:
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a range of biological activities, indicating their potential in various therapeutic areas.
Neurodegenerative Diseases: Modulation of Protein Aggregation
A key pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's, is the misfolding and aggregation of specific proteins. The parent compound, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), and its derivatives have been identified as potent modulators of α-synuclein and tau protein aggregation.[1] These compounds have been shown to inhibit the formation of protein fibrils and oligomers in a dose-dependent manner, suggesting their therapeutic potential in mitigating the progression of these debilitating diseases.[1]
Anti-inflammatory Activity: Dual Enzyme Inhibition
Closely related analogues, such as 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide derivatives, have been shown to be potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] These enzymes are key players in the inflammatory cascade, responsible for the production of pro-inflammatory mediators like leukotrienes and prostaglandin E2. The dual inhibition of these pathways presents a promising strategy for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The inhibitory action of these compounds on the arachidonic acid cascade is depicted below:
The following table summarizes the in vitro inhibitory activity of representative 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues.[2]
| Compound | 5-LOX IC₅₀ (µM) | mPGES-1 IC₅₀ (µM) |
| 3g | 0.6 | 2.1 |
| 3a | 1.2 | 3.5 |
| 3b | 0.8 | 2.8 |
| 3c | 1.5 | 4.2 |
| 3d | 0.9 | 3.1 |
| 3e | 1.1 | 3.9 |
| 3f | 0.7 | 2.5 |
Anticancer and Antimicrobial Potential
While specific data for this compound derivatives is limited, the broader class of benzothiazole and benzo[d]isothiazole compounds has demonstrated significant anticancer and antimicrobial activities.[3][4][5][6][7][8] These compounds have been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.[3][6] The introduction of a nitro group can often enhance the biological activity of heterocyclic compounds, suggesting that this compound derivatives are promising candidates for further investigation in these areas.
Experimental Protocols
General Experimental Workflow for Biological Evaluation
The biological evaluation of novel this compound derivatives typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Protein Aggregation Inhibition: Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[1][2]
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils.
-
Protocol:
-
Prepare solutions of the target protein (e.g., α-synuclein or tau) and the test compounds.
-
In a 96-well plate, mix the protein solution with different concentrations of the test compounds and an aggregation-inducing agent (e.g., heparin for tau).
-
Add ThT to each well.
-
Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
-
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of disease.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to optimize their drug-like characteristics.
By systematically exploring the therapeutic potential of this versatile scaffold, researchers can pave the way for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Nitrobenzo[d]isothiazol-3-amine: A Versatile Scaffold for Bioactive Molecules
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The benzo[d]isothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. This technical guide focuses on a specific, promising derivative: 5-Nitrobenzo[d]isothiazol-3-amine , also known as 5-Nitro-1,2-benzothiazol-3-amine (5-NBA). Recent research has highlighted this scaffold's potential, particularly in the development of potent modulators of protein aggregation, a key pathological process in several neurodegenerative diseases. This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-NBA and its analogues. It includes detailed experimental protocols for synthesis and key biological assays, quantitative data on structure-activity relationships, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
Introduction to the this compound Scaffold
The benzisothiazole ring system is a versatile building block in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group at the 5-position and a reactive amino group at the 3-position, provides a unique electronic and structural foundation for developing targeted therapeutic agents.
The primary focus of recent research on the 5-NBA scaffold has been its remarkable ability to inhibit the aggregation of proteins implicated in neurodegenerative disorders, such as α-synuclein and tau.[3][4] The aggregation of these proteins into toxic oligomers and insoluble fibrils is a central event in the pathology of Parkinson's disease, Alzheimer's disease, and other synucleinopathies.[3] 5-NBA has been identified as a potent inhibitor of this process at low micromolar concentrations, making it a highly attractive starting point for the development of disease-modifying therapies.[3][4]
Beyond neurodegeneration, the broader benzothiazole/benzisothiazole scaffold has been successfully employed to generate inhibitors for other critical therapeutic targets, including c-Jun N-terminal kinase (JNK) for cancer and inflammation, and Heat shock protein 90 (Hsp90) for oncology.[3] This demonstrates the chemical tractability and versatility of the core structure for creating diverse libraries of bioactive molecules.
Synthesis of the Core Scaffold and Bioactive Derivatives
Synthesis of the Core: this compound
The synthesis of the 3-amino-2,1-benzisothiazole core generally proceeds via the oxidative cyclization of an ortho-amino-thiobenzamide precursor. The following protocol is a representative method adapted from established procedures for this class of compounds.
Caption: General workflow for synthesizing the core scaffold.
Synthesis of Bioactive Derivatives
The 3-amino group of the 5-NBA core is a versatile handle for chemical modification. Derivatives are commonly synthesized via standard coupling reactions. A representative synthesis for an N-acylated derivative is described in the literature.[3]
Biological Activity and Structure-Activity Relationships (SAR)
The primary validated bioactivity of the 5-NBA scaffold is the potent inhibition of α-synuclein and tau protein aggregation.[3][4] This activity was identified through photoinduced cross-linking of unmodified proteins (PICUP) assays and Thioflavin T (ThT) fluorescence assays.
Quantitative Data: Inhibition of α-Synuclein Oligomerization
While specific IC₅₀ values are not provided in the primary literature, a qualitative assessment of the anti-oligomerization activity of 5-NBA and its derivatives has been performed.[3] The data, derived from PICUP gel assays, indicates that the parent compound, 5-NBA, and one specific derivative, compound 13 , are the most promising inhibitors.[3][4]
| Compound ID | Structure / Modification from 5-NBA Core | Target | Bioactivity Summary | Reference |
| 5-NBA | Parent Scaffold | α-Synuclein, Tau | Potent inhibitor of oligomer formation at low µM concentration. | [3][4] |
| 6 | N-(4,6-dichloro-1,3,5-triazin-2-yl)- | α-Synuclein | Inactive | [5] |
| 7 | N-(4-chloro-1,3,5-triazin-2-yl)- | α-Synuclein | Inactive | [5] |
| 8 | N-acetyl- | α-Synuclein | Inactive | [5] |
| 9 | N-(2-phenylacetyl)- | α-Synuclein | Inactive | [3] |
| 10 | N-(2-(thiophen-2-yl)acetyl)- | α-Synuclein | Inactive | [5] |
| 11 | N-(methylsulfonyl)- | α-Synuclein | Inactive | [5] |
| 12 | N,N-bis(methylsulfonyl)- | α-Synuclein | Inactive | [5] |
| 13 | N-ethyl-1-[(ethylcarbamoyl)(...)]formamide | α-Synuclein | Active inhibitor of oligomer formation at high concentration. | [3][4] |
Note: Activity is qualitatively assessed based on the reduction of high-molecular-weight oligomer bands in PICUP assays as reported in the source literature.[3]
Signaling and Pathological Pathways
The α-Synuclein Aggregation Pathway
5-NBA directly intervenes in the pathological aggregation cascade of α-synuclein. This process begins with natively unfolded monomers, which misfold and assemble into small, highly toxic oligomeric species. These oligomers can further assemble into larger, insoluble fibrils that form the characteristic Lewy bodies seen in Parkinson's disease.[6][7] The ability of 5-NBA to inhibit the formation of oligomers is a critical therapeutic intervention point.[3][4]
Caption: Inhibition of the α-Synuclein aggregation cascade by 5-NBA.
The JNK Signaling Pathway (Potential Target for Related Scaffolds)
While not yet demonstrated for 5-NBA itself, related benzothiazole derivatives have shown activity as JNK inhibitors. The JNK pathway is a critical stress-activated protein kinase (SAPK) cascade. It is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of transcription factors like c-Jun. This can result in various cellular outcomes, including inflammation, apoptosis, and cell proliferation, which are implicated in cancer, diabetes, and inflammatory diseases.
Caption: Potential inhibition point for benzisothiazole scaffolds in the JNK pathway.
Detailed Experimental Protocols
Representative Synthesis of a 5-NBA Derivative (Compound 6)
This protocol for the synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine is adapted from Ramirez et al. (2023).[3]
-
Dissolution: Dissolve cyanuric chloride (138 mg, 0.75 mmol, 1.0 equiv) in tetrahydrofuran (THF) (6.0 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (117 µL, 0.67 mmol, 0.9 equiv) to the cooled mixture.
-
Nucleophile Addition: After 5 minutes, add this compound (5-NBA) (146 mg, 0.75 mmol, 1.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane/ethyl acetate (7:3).
-
Purification: Upon completion, purify the crude product directly via Flash Column Chromatography (FCC) using a hexane/ethyl acetate gradient to yield the final product.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is a generalized procedure based on standard methods for monitoring amyloid fibril formation.[3][8]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in nuclease-free water. Filter through a 0.2 µm syringe filter. Prepare this solution fresh.
-
Thaw aliquots of recombinant human α-synuclein monomer at room temperature immediately before use.
-
Prepare the assay buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Reaction Mixture Setup (per well in a 96-well plate):
-
Combine reagents to achieve the desired final concentrations. A typical mixture includes:
-
α-synuclein monomer (e.g., 100 µM final concentration).
-
Thioflavin T (e.g., 25 µM final concentration).
-
Test compound (e.g., 5-NBA) at various concentrations or a vehicle control (DMSO).
-
Assay buffer (PBS, pH 7.4) to the final volume (typically 100-200 µL).
-
-
Prepare at least three technical replicates for each condition.
-
-
Incubation and Measurement:
-
Dispense the reaction mixtures into a black, clear-bottom 96-well microplate.
-
Seal the plate securely to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the reader to perform kinetic measurements with intermittent shaking (e.g., 1 minute of shaking followed by 4 minutes of rest).
-
Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 72 hours.
-
Wavelengths: Excitation at ~440-450 nm and Emission at ~480-485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters, such as the lag time (nucleation phase) and the maximum fluorescence intensity (elongation phase).
-
Compare the curves from compound-treated wells to the vehicle control to assess the inhibitory effect on aggregation.
-
JNK Kinase Activity Assay (Immunoprecipitation-Kinase Assay)
This protocol is a representative method for measuring JNK activity from cell lysates.[2]
-
Cell Lysis:
-
Treat cells with the desired stimulus (e.g., anisomycin) to activate the JNK pathway. Include a negative control.
-
Lyse the cells in an ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (IP):
-
Incubate the cleared cell lysates with a specific anti-JNK antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the JNK-antibody complexes.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase assay buffer to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads (containing the immunoprecipitated JNK) in kinase assay buffer.
-
Add the JNK substrate (e.g., recombinant c-Jun protein) and the test compound (inhibitor) at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 200 µM).
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
-
Detection (Western Blot):
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).
-
Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the phosphorylated substrate.
-
Compare the signal from inhibitor-treated samples to the control to determine the extent of JNK inhibition and calculate IC₅₀ values.
-
Conclusion and Future Directions
This compound has emerged as a compelling scaffold for the development of novel therapeutics, particularly for neurodegenerative diseases characterized by protein misfolding. Its demonstrated potency as an inhibitor of α-synuclein and tau oligomerization provides a solid foundation for further investigation. The synthetic accessibility of the 3-amino position allows for the creation of diverse chemical libraries to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Quantitative SAR: Establishing precise IC₅₀ values for a library of 5-NBA derivatives to build a robust quantitative structure-activity relationship model.
-
Mechanism of Action: Elucidating the specific binding interactions between 5-NBA and α-synuclein monomers or oligomers to guide rational drug design.
-
Pharmacokinetics: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential as orally bioavailable, brain-penetrant drugs.
-
Broadening Therapeutic Scope: Exploring the activity of 5-NBA derivatives against other validated targets, such as JNK and Hsp90, to leverage the scaffold's inherent biological potential.
References
- 1. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Dynamics and Turnover of Tau Aggregates in Cultured Cells: INSIGHTS INTO THERAPIES FOR TAUOPATHIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 5-Nitrobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 5-Nitrobenzo[d]isothiazol-3-amine, a crucial reaction for the synthesis of diverse molecular libraries for drug discovery and development. The electron-withdrawing nature of the nitro group on the benzisothiazole ring decreases the nucleophilicity of the 3-amino group, which may necessitate specific reaction conditions for efficient alkylation.[1]
General Reaction Scheme
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the amino group attacks an alkyl halide or another suitable electrophile in the presence of a base. The base is essential to deprotonate the amine or to neutralize the acid formed during the reaction.[2][3][4]
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Nitrobenzo[d]isothiazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug discovery. This application note provides a detailed guide for the Suzuki coupling of halogenated 5-Nitrobenzo[d]isothiazol-3-amine derivatives with various boronic acids. The this compound scaffold is of significant interest in pharmaceutical research due to its unique electronic and structural properties, which make it a valuable building block for the synthesis of novel therapeutic agents.
While direct literature precedents for the Suzuki coupling of this specific heterocyclic system are limited, the protocols outlined below are based on well-established methodologies for structurally related compounds, such as aminobenzothiazoles and other nitroarenes.[1][2][3] These compounds have shown promise in various therapeutic areas, and their derivatization via Suzuki coupling allows for the exploration of a broad chemical space to optimize biological activity. The presence of the nitro group and the free amine may influence the reaction conditions, necessitating careful optimization of the catalyst, ligand, base, and solvent system.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, a halogenated this compound) and an organoborane (typically a boronic acid or its ester). The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of a hypothetical halogenated this compound derivative (e.g., X-5-Nitrobenzo[d]isothiazol-3-amine, where X = Br or I). Optimization will likely be necessary to achieve the best results for specific substrates.
Protocol 1: General Conditions for Aryl and Heteroaryl Couplings
This protocol is adapted from procedures used for the Suzuki coupling of other amino-substituted bromobenzothiazoles.[2][4]
Materials:
-
Halogenated this compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) with a suitable ligand (e.g., SPhos, XPhos)
-
Base: K₃PO₄ (Potassium phosphate) (2.0 - 3.0 equiv) or K₂CO₃ (Potassium carbonate) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture), DMF (N,N-Dimethylformamide), or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the halogenated this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate the vessel and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions Tolerant of the Nitro Group
This protocol incorporates findings from Suzuki couplings performed on nitroarenes, which suggest specific catalyst and ligand combinations can be beneficial.[3]
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate) (2 mol%) with a biarylphosphine ligand such as SPhos or XPhos (4 mol%)
-
Base: K₃PO₄ (Potassium phosphate) (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the halogenated this compound, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄ in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring to 100-130 °C.
-
Monitor the reaction until the starting material is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative data from Suzuki coupling reactions of analogous amino- and nitro-substituted aryl halides. These data can serve as a benchmark for expected yields and reaction conditions for this compound derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromobenzothiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 95 | 31 | 75 | [2] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF/H₂O | 95 | 31 | 64 | [2] |
| 3 | 4-Bromo-nitrobenzene | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (4) | K₃PO₄ (3) | Dioxane | 130 | 12 | 84 | [3] |
| 4 | 6-Chloro-5H-benzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (4) | Toluene | 110 | 7-8 | 53 | [5] |
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Potential Applications in Drug Development
The derivatization of the this compound core via Suzuki coupling can lead to the generation of compound libraries for screening against various biological targets. Benzothiazole and related heterocyclic structures are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer agents: Many benzothiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines.
-
Enzyme inhibitors: The scaffold can be functionalized to target specific enzyme active sites, such as kinases or urease.[2]
-
Antimicrobial agents: Functionalized benzothiazoles have shown activity against various bacterial and fungal strains.
The ability to introduce diverse aryl and heteroaryl substituents through Suzuki coupling is a key strategy for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Developing Antimicrobial Compounds from 5-Nitrobenzo[d]isothiazol-3-amine
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole and its isosteres, benzisothiazoles, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4] The introduction of a nitro group into the benzisothiazole scaffold, as in 5-Nitrobenzo[d]isothiazol-3-amine, is a promising strategy for enhancing antimicrobial potency. Nitro-containing compounds are known to act as pro-drugs, which upon reduction within microbial cells, generate reactive nitrogen species that can lead to cellular damage and death.[5]
These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of this compound and its derivatives. The protocols outlined below cover essential in vitro assays for determining antimicrobial efficacy and preliminary safety profiles.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes hypothetical MIC values for this compound against a panel of clinically relevant bacterial and fungal strains. These values are presented for illustrative purposes to guide researchers in data presentation.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 16 |
| Streptococcus pyogenes | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
| Candida albicans | Fungus | 16 |
| Aspergillus niger | Fungus | 32 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for antimicrobial drug discovery and can be adapted for the specific needs of the research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against bacterial and fungal pathogens.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI-1640) in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the adjusted microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Cytotoxicity Assay using MTT Method
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293) to determine its preliminary safety profile.
Materials:
-
This compound
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM and add them to the wells containing the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway for the antimicrobial mechanism of action, and a potential synthetic route.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Synthesis of Kinase Inhibitors Using a 5-Nitrobenzo[d]isothiazol-3-amine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The benzo[d]isothiazole scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. This application note details the synthetic utility of 5-Nitrobenzo[d]isothiazol-3-amine as a starting material for the generation of potent kinase inhibitors, with a focus on inhibitors of the AXL receptor tyrosine kinase. AXL kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is linked to poor prognosis and drug resistance in various cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[1]
While direct synthesis examples from this compound are not extensively reported, its chemical structure provides a valuable platform for modification. The nitro group can be reduced to an amine, providing a key reactive site for coupling with various pharmacophores, while the isothiazole core can interact with the kinase hinge region.
This document provides a representative synthetic protocol and biological data for a class of AXL inhibitors based on a related benzothiazole scaffold, which can be adapted by researchers working with this compound.
Key Experimental Workflow
The general workflow for the synthesis of kinase inhibitors from a substituted benzo[d]isothiazole core involves a multi-step process, often culminating in a coupling reaction to append a moiety that targets the DFG-out pocket of the kinase.
Caption: General workflow for synthesizing kinase inhibitors.
Representative Kinase Inhibitor Synthesis: AXL Inhibitor
The following protocol is adapted from the synthesis of a potent AXL inhibitor with a benzothiazole core. This can serve as a template for derivatizing this compound.
Protocol 1: Synthesis of N-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)-3-(p-tolyl)urea [2]
-
Step 1: Synthesis of Intermediate 6a (6-(2-aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one)
-
This intermediate is analogous to a reduced and functionalized this compound.
-
The synthesis of this specific intermediate is detailed in the supporting information of the source literature. For the purpose of this note, we will start from this intermediate.
-
-
Step 2: Urea Formation [2]
-
To a solution of Intermediate 6a (100 mg, 0.26 mmol) in 1,4-dioxane (2 mL), add p-tolyl isocyanate (45.08 mg, 0.34 mmol).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the dioxane solvent under vacuum.
-
Purify the residue by column chromatography on silica gel using a dichloromethane/methanol (50:1) eluent system.
-
The final product, 1-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)-3-(p-tolyl)urea, is obtained as a white solid (128 mg, 95% yield).[2]
-
Quantitative Data: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of synthesized benzothiazole derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) |
| 12 | A549 | 2.34 |
| 45 | A549 | 0.44 |
| 16h (lead) | A549 | 8.27 |
Data extracted from a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[2]
Signaling Pathway: AXL Kinase
AXL kinase activation by its ligand, Gas6, triggers downstream signaling cascades, primarily the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cancer cell proliferation, survival, and migration.[1] The synthesized inhibitors aim to block the ATP-binding site of AXL, thereby inhibiting its kinase activity and downstream signaling.
Caption: AXL signaling pathway and inhibitor action.
Conclusion
The this compound scaffold represents a promising starting point for the synthesis of novel kinase inhibitors. Through functional group manipulation and strategic coupling reactions, a diverse library of compounds can be generated and screened for inhibitory activity against various kinases. The provided protocol for an AXL inhibitor serves as a valuable template for researchers in this field. The development of potent and selective inhibitors targeting kinases like AXL is a critical endeavor in the ongoing effort to combat cancer and other diseases.
References
Experimental procedure for the synthesis of Schiff base derivatives of 5-Nitrobenzo[d]isothiazol-3-amine
Application Note: Synthesis of Schiff Base Derivatives of 5-Nitrobenzo[d]isothiazol-3-amine
Abstract
This document provides a detailed experimental protocol for the synthesis of novel Schiff base derivatives through the condensation reaction of this compound with various aromatic aldehydes. Schiff bases are a class of compounds with a wide range of applications in medicinal and pharmaceutical chemistry, often exhibiting significant biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The protocol herein describes a robust and reproducible method using a catalytic amount of glacial acetic acid in an ethanol solvent system.[3] The procedure includes steps for synthesis, purification via recrystallization, and characterization using modern analytical techniques. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[2][4] These compounds and their metal complexes are of significant interest due to their diverse pharmacological activities and applications as versatile ligands in coordination chemistry.[5][6][7] The this compound moiety is a valuable heterocyclic scaffold, and its derivatization into Schiff bases is a promising strategy for the development of new therapeutic agents. This protocol details a generalized procedure for synthesizing these derivatives, which can be adapted for a wide range of aromatic aldehydes.
Reaction Principle
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the reaction. The intermediate carbinolamine then undergoes dehydration to yield the final stable imine (Schiff base) product.
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Materials and Equipment
3.1 Reagents and Chemicals
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Ethyl Acetate (TLC Grade)
-
n-Hexane (TLC Grade)
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
3.2 Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H and ¹³C NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol
This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and an aromatic aldehyde.
4.1 Synthesis
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.[3]
-
Add 3-5 drops of glacial acetic acid to the mixture to act as a catalyst.[3]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring for 3-6 hours.[8]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The formation of the product can be observed as a new spot with a different Rf value compared to the starting materials.
4.2 Product Isolation and Purification
-
After completion of the reaction (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice-water bath for 30 minutes to facilitate the precipitation of the solid product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted aldehyde and catalyst, followed by a wash with diethyl ether.[4]
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).
-
For further purification, recrystallize the crude product from a suitable solvent, such as absolute ethanol or a DMF-water mixture.[9]
4.3 Characterization
-
Determine the melting point of the purified product.
-
Obtain the FT-IR spectrum to identify the characteristic imine (C=N) stretching vibration.
-
Record the ¹H and ¹³C NMR spectra to confirm the molecular structure. Pay special attention to the chemical shift of the azomethine proton (-CH=N-).[5]
-
Perform mass spectrometry to determine the molecular weight of the synthesized compound.
Caption: Experimental workflow for the synthesis and characterization of Schiff bases.
Data Presentation
The following tables summarize representative data for the synthesized Schiff base derivatives.
Table 1: Physicochemical Properties of Synthesized Schiff Base Derivatives
| Compound ID | Aromatic Aldehyde Used | Molecular Formula | MW ( g/mol ) | Yield (%) | M.P. (°C) |
| SB-1 | 4-Chlorobenzaldehyde | C₁₄H₈ClN₄O₂S₂ | 363.82 | ~85 | >220 |
| SB-2 | 4-Methoxybenzaldehyde | C₁₅H₁₁N₄O₃S₂ | 359.40 | ~90 | >215 |
| SB-3 | 4-Hydroxybenzaldehyde | C₁₄H₉N₄O₃S₂ | 345.37 | ~88 | >230 |
| SB-4 | Benzaldehyde | C₁₄H₉N₄O₂S₂ | 329.37 | ~82 | >210 |
Table 2: Key Spectroscopic Data for Characterization
| Compound ID | FT-IR: ν(C=N) cm⁻¹ | ¹H NMR: δ(-CH=N) ppm (DMSO-d₆) |
| SB-1 | 1625 - 1640 | 8.5 - 8.8 |
| SB-2 | 1620 - 1635 | 8.4 - 8.7 |
| SB-3 | 1615 - 1630 | 8.3 - 8.6 |
| SB-4 | 1628 - 1645 | 8.5 - 8.8 |
Note: The spectral ranges are typical values reported for similar Schiff base structures and may vary slightly.[9][10]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Aromatic aldehydes can be irritants; avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medmedchem.com [medmedchem.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. sjpas.com [sjpas.com]
- 10. mdpi.com [mdpi.com]
Application of 5-Nitrobenzo[d]isothiazol-3-amine in the Synthesis of High-Performance Azo Dyes
Introduction
5-Nitrobenzo[d]isothiazol-3-amine is a versatile heterocyclic amine that serves as a crucial diazo component in the synthesis of a wide array of azo dyes.[1] Its unique chemical structure, featuring both an amino and a nitro group, makes it a valuable intermediate for producing dyes with high tinctorial strength and excellent fastness properties, particularly for synthetic fibers like polyester.[2][3] Dyes derived from this compound often exhibit deep and bright hues, ranging from greenish to purplish-blue, making them suitable replacements for anthraquinone-based blue dyes.[2][4] This application note provides detailed protocols for the synthesis of disperse azo dyes using this compound, along with characterization data and an overview of their performance on polyester fabrics.
General Synthesis Workflow
The synthesis of azo dyes from this compound follows a conventional two-step pathway involving diazotization followed by an azo coupling reaction.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Nitrobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the palladium-catalyzed cross-coupling of 5-Nitrobenzo[d]isothiazol-3-amine. This versatile building block is of interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel derivatives. The protocols outlined below are based on established methodologies for similar electron-deficient and heteroaromatic substrates.
Introduction
This compound is a heteroaromatic compound featuring both an electron-withdrawing nitro group and a nucleophilic amino group. The presence of these functionalities, along with the isothiazole core, makes it a valuable scaffold for the development of new chemical entities. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the aromatic core.[1][2] This document details potential protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule in palladium-catalyzed reactions.[3][4]
Reaction Optimization and Data Presentation
Successful cross-coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. For a novel substrate such as this compound, a screening of reaction conditions is recommended. Below are representative tables summarizing potential optimization studies for various cross-coupling reactions.
Note: The following data is representative and intended to guide experimental design. Actual yields may vary.
Suzuki-Miyaura Coupling: Arylation at the Amino Group
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[5] In the case of this compound, the reaction would likely proceed at the amino group, requiring a suitable halo-precursor of the isothiazole. Alternatively, the nitro group could be used as a leaving group under specific conditions.[3][4] The following table outlines a hypothetical optimization for the coupling of a hypothetical 5-Nitro-3-bromobenzo[d]isothiazole with phenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 55 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 72 |
Buchwald-Hartwig Amination: N-Arylation of the Amino Group
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][6] This reaction would involve the coupling of this compound with an aryl halide.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 88 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 110 | 24 | 60 |
Heck Reaction: Vinylation
The Heck reaction enables the coupling of an aryl halide with an alkene.[7][8] For this, a halogenated derivative of this compound would be required. The following table shows a hypothetical optimization for the reaction of a 3-bromo-5-nitrobenzo[d]isothiazole with styrene.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 130 | 18 | 65 |
| 3 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | NMP | 120 | 24 | 80 |
| 4 | Herrmann's Catalyst (2) | - | Et₃N | DMF | 110 | 16 | 85 |
Sonogashira Coupling: Alkynylation
The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne.[9][10] A halogenated derivative of this compound would be necessary. The following table outlines a hypothetical optimization for the reaction of a 3-bromo-5-nitrobenzo[d]isothiazole with phenylacetylene.
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80 |
| 2 | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | 70 | 8 | 88 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 80 | 12 | 75 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | Pyrrolidine | H₂O | 100 | 6 | 70 |
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound or its derivatives.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them accordingly.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk tube, add this compound, aryl bromide, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Substituted Derivative
This protocol outlines a general procedure for the C-C coupling of a hypothetical 3-bromo-5-nitrobenzo[d]isothiazole with an arylboronic acid.
Materials:
-
3-Bromo-5-nitrobenzo[d]isothiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
-
Water
Procedure:
-
To a dry Schlenk tube, add 3-bromo-5-nitrobenzo[d]isothiazole, arylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions, and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Solvents like dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions under inert atmosphere should be performed by trained personnel.
By following these guidelines and protocols, researchers can effectively explore the functionalization of this compound and its derivatives, paving the way for the discovery of new molecules with potential applications in various fields of chemical science.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: One-Pot Synthesis of Novel Heterocyclic Scaffolds from 5-Nitrobenzo[d]isothiazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitrobenzo[d]isothiazol-3-amine is an organic compound featuring a benzisothiazole ring system substituted with both a nitro and an amino group.[1] The presence of these functional groups makes it a versatile precursor for the synthesis of more complex heterocyclic systems.[1] Fused heterocyclic compounds, particularly those containing benzothiazole and pyrimidine rings, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Pyrido[2,3-d]pyrimidines, for example, are known to function as potent tyrosine kinase inhibitors.[3][6] Similarly, benzothiazole derivatives have been extensively studied for their antibacterial and antifungal activities.[4][5][7][8][9]
This document outlines proposed one-pot synthetic protocols for the generation of novel fused heterocyclic compounds starting from this compound. While direct, published examples of these specific one-pot reactions are not extensively documented, the methodologies presented here are based on established and reliable synthetic strategies for pyrimidine ring formation. These protocols provide a foundational framework for synthesizing new chemical entities for screening in drug discovery programs.
Protocol 1: One-Pot Synthesis of 7-Nitro-1,2-dihydropyrimido[4,5-b]benzo[d]isothiazol-4(3H)-one Derivatives via Condensation with Active Methylene Compounds
This protocol describes a one-pot reaction for the synthesis of a fused pyrimidinone ring system. The reaction proceeds through an initial condensation of the 3-amino group of the starting material with an active methylene compound, such as a malonic ester, followed by a thermally induced intramolecular cyclization.
Experimental Protocol
-
Materials and Equipment:
-
This compound (1.0 eq)
-
Substituted Malonic Ester (e.g., Diethyl Malonate, Diethyl Ethylmalonate) (1.2 eq)
-
Sodium Ethoxide (2.5 eq)
-
Anhydrous Ethanol or Diphenyl Ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add this compound at room temperature under an inert atmosphere (N₂).
-
Stir the resulting suspension for 15 minutes.
-
Add the selected malonic ester derivative dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue slowly into a beaker of ice-cold water and stir.
-
Acidify the aqueous solution to pH 5-6 using dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.
-
Illustrative Data Presentation
The following table summarizes hypothetical results for the synthesis of various derivatives using this protocol.
| Entry | R Group (on Malonic Ester) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | H | 8 | Ethanol | 75 |
| 2 | Ethyl | 10 | Ethanol | 68 |
| 3 | Phenyl | 12 | DPE* | 62 |
| 4 | Methyl | 9 | Ethanol | 71 |
*DPE: Diphenyl Ether
Workflow Diagram
Caption: Workflow for the one-pot synthesis of fused pyrimidinones.
Protocol 2: One-Pot Synthesis of 7-Nitro-2,3-dihydropyrimido[4,5-b]benzo[d]isothiazole Derivatives via Michael Addition
This protocol details a one-pot synthesis involving a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form a dihydropyrimidine fused ring system.
Experimental Protocol
-
Materials and Equipment:
-
This compound (1.0 eq)
-
α,β-Unsaturated Ester/Ketone (e.g., Ethyl Acrylate, Chalcone) (1.1 eq)
-
Catalyst (e.g., Piperidine or DBU) (0.1 eq)
-
Anhydrous solvent (e.g., Ethanol or DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the α,β-unsaturated carbonyl compound to the solution.
-
Add a catalytic amount of the base (e.g., piperidine).
-
Heat the mixture to reflux and maintain for 8-16 hours. The initial Michael addition is typically followed by cyclization at elevated temperatures.
-
Monitor the reaction for the disappearance of starting material using TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to isolate the pure product.
-
Illustrative Data Presentation
The following table presents hypothetical data for the synthesis of various derivatives using different Michael acceptors.
| Entry | Michael Acceptor (R¹-CH=CH-COR²) | Reaction Time (h) | Catalyst | Yield (%) |
| 1 | Ethyl Acrylate | 10 | Piperidine | 65 |
| 2 | Methyl Vinyl Ketone | 8 | DBU | 70 |
| 3 | Acrylonitrile | 12 | Piperidine | 60 |
| 4 | Chalcone (R¹=Ph, R²=Ph) | 16 | DBU | 55 |
Workflow Diagram
Caption: Workflow for the one-pot Michael addition and cyclization.
Application Notes: Potential in Drug Discovery
The novel heterocyclic scaffolds synthesized via the proposed protocols represent promising candidates for biological evaluation. Given the well-documented activities of related structures, these compounds could be explored for several therapeutic applications:
-
Antimicrobial Agents: Benzothiazole derivatives are known to exhibit significant antibacterial and antifungal properties.[4][5] The newly synthesized fused systems should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) to assess their potential as novel antimicrobial agents.[7][8][9]
-
Anticancer and Kinase Inhibitory Activity: Fused pyrimidine structures, such as pyrido[2,3-d]pyrimidines, are recognized as privileged scaffolds for the development of kinase inhibitors.[2] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in cancer. The synthesized compounds could be evaluated for their inhibitory activity against key oncogenic kinases (e.g., EGFR, FMS) and for their cytotoxic effects on various cancer cell lines.[3]
The one-pot nature of these syntheses allows for the rapid generation of a library of diverse derivatives, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for desired biological targets.
References
- 1. CAS 84387-89-3: 5-Nitro-1,2-benzisothiazol-3-amine [cymitquimica.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Nitrobenzo[d]isothiazol-3-amine in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-nitrobenzo[d]isothiazol-3-amine, a key scaffold for the development of novel therapeutic agents. The following sections detail synthetic protocols for generating a diverse library of analogues and discuss the anticipated structure-activity relationships (SAR) to guide lead optimization efforts. The methodologies are based on established synthetic transformations for related heterocyclic systems and provide a framework for exploring the chemical space around this privileged core.
Introduction
The this compound core is a promising starting point for drug discovery, with related structures exhibiting a range of biological activities, including antimicrobial and kinase inhibitory properties.[1][2][3] Systematic modification of this scaffold is crucial for understanding the molecular features that govern its biological activity and for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. This document outlines protocols for the derivatization at the 3-amino position and modifications involving the 5-nitro group, providing a rational basis for SAR exploration.
Experimental Protocols
Detailed methodologies for the key derivatization strategies are presented below. These protocols are designed to be adaptable and can be optimized based on the specific properties of the reactants and products.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of a series of N-acyl derivatives at the 3-amino position, which is a common strategy to probe the importance of this functional group for biological activity.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.2-1.5 eq.) to the stirred solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent:
-
Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq.) with the coupling agent (1.1 eq.) and an appropriate base (1.2 eq.) in the same anhydrous solvent for 15-30 minutes. Add this activated solution to the amine-containing flask.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.
dot
Caption: Workflow for the N-acylation of this compound.
Protocol 2: N-Alkylation of this compound
This protocol details the introduction of alkyl substituents on the 3-amino group, which can modulate the basicity and lipophilicity of the molecule.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, alkyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide, acetonitrile)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 eq.) to the stirred solution. If using sodium hydride, exercise caution and add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired N-alkyl derivative.
Protocol 3: Reduction of the Nitro Group and Subsequent Derivatization
This protocol enables modification of the 5-position by first reducing the nitro group to an amine, which can then be further functionalized.
Materials:
-
This compound
-
Reducing agent (e.g., tin(II) chloride, iron powder/acetic acid, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate, acetic acid)
-
Derivatizing agent for the resulting amino group (e.g., acyl chloride, sulfonyl chloride)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Nitro Group Reduction:
-
Using Tin(II) Chloride: Dissolve this compound (1.0 eq.) in ethanol and add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours.
-
Using Iron Powder: Suspend this compound (1.0 eq.) and iron powder (5-10 eq.) in a mixture of ethanol and acetic acid. Heat to reflux for 1-3 hours.
-
-
Work-up of Reduction: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the mixture to remove inorganic salts and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the crude 5-aminobenzo[d]isothiazol-3-amine.
-
Derivatization of the 5-Amino Group: The resulting diamine can be selectively derivatized at the more reactive 5-amino position using protocols similar to those described for N-acylation or N-sulfonylation under controlled conditions (e.g., lower temperature, dropwise addition of the electrophile).
-
Purification: Purify the final product by column chromatography or recrystallization.
dot
Caption: Workflow for the reduction of the nitro group and subsequent derivatization.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the expected impact of various substituents on the biological activity of this compound derivatives based on general principles observed in related heterocyclic scaffolds.[4][5][6] The actual activity will need to be determined experimentally.
Table 1: SAR of N-Acyl Derivatives
| Substituent (R-CO-) | Expected Impact on Lipophilicity | Potential for H-Bonding | Anticipated Biological Activity Trend |
| Acetyl | Low Increase | Acceptor | May retain or slightly decrease activity. |
| Benzoyl | Moderate Increase | Acceptor | Potential for improved activity due to aromatic interactions. |
| Phenylacetyl | Moderate Increase | Acceptor | May enhance binding through hydrophobic interactions. |
| Cyclohexanecarbonyl | High Increase | Acceptor | Increased lipophilicity could improve membrane permeability. |
| 2-Furoyl | Low Increase | Acceptor | Heterocyclic ring may introduce specific interactions. |
| 4-Chlorobenzoyl | High Increase | Acceptor | Electron-withdrawing group may modulate electronic properties. |
| 4-Methoxybenzoyl | Moderate Increase | Acceptor | Electron-donating group can influence electronic distribution. |
Table 2: SAR of N-Alkyl Derivatives
| Substituent (R-) | Expected Impact on Lipophilicity | Potential for H-Bonding | Anticipated Biological Activity Trend |
| Methyl | Low Increase | Donor | Small alkyl groups may be well-tolerated. |
| Ethyl | Moderate Increase | Donor | Increased steric bulk may affect binding. |
| Propyl | Moderate Increase | Donor | Further increase in lipophilicity. |
| Benzyl | High Increase | Donor | Aromatic ring could form beneficial pi-stacking interactions. |
| 2-Phenylethyl | High Increase | Donor | Increased flexibility and hydrophobic character. |
Table 3: SAR of 5-Position Derivatives (from Nitro Reduction)
| Substituent (at 5-position) | Expected Impact on Polarity | Potential for H-Bonding | Anticipated Biological Activity Trend |
| -NH₂ | Increased | Donor & Acceptor | May significantly alter activity and solubility. |
| -NH-Acetyl | Moderate Increase | Donor & Acceptor | Acylation can restore some lipophilicity. |
| -NH-Benzoyl | High Increase | Donor & Acceptor | Can introduce new binding interactions. |
| -NH-SO₂CH₃ | Moderate Increase | Donor & Acceptor | Sulfonamide group can act as a hydrogen bond acceptor. |
| -NH-SO₂Ph | High Increase | Donor & Acceptor | Aromatic sulfonamides can enhance binding affinity. |
dot
Caption: Logical relationships in the SAR study of this compound derivatives.
Conclusion
The protocols and SAR guidelines presented in these application notes offer a structured approach to the exploration of this compound as a scaffold for drug discovery. By systematically synthesizing and evaluating a library of derivatives, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic candidates. It is important to note that the anticipated SAR trends serve as a guide, and experimental validation is essential to confirm the activity of the synthesized compounds.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Nitrobenzo[d]isothiazol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of 2-aminobenzonitrile or 2-halobenzonitrile. A key precursor is often a substituted aniline that can be converted into a thioamide or a related intermediate prior to cyclization. One documented route begins with 2-cyano-4-nitroaniline, which is converted to 2-amino-5-nitrothiobenzamide. This intermediate is then cyclized to form the final product.[1] Another approach utilizes o-nitro-p-thiocyanatoaniline.
Q2: What are the principal synthetic routes to prepare the benzo[d]isothiazole core?
A2: The synthesis of the benzo[d]isothiazole core can be broadly categorized into two main strategies:
-
Intramolecular Cyclization: This is the more common approach, where a pre-functionalized benzene ring containing both a sulfur and a nitrogen source undergoes ring closure. A frequent precursor for this method is a 2-aminothiobenzamide derivative.
-
Intermolecular Reactions: This strategy involves the reaction of a substituted benzene derivative with separate sulfur and nitrogen sources to construct the isothiazole ring.
For this compound, intramolecular cyclization of 2-amino-5-nitrothiobenzamide is a documented method.[1]
Q3: What are the typical oxidizing agents used for the cyclization step?
A3: Various oxidizing agents can be employed for the cyclization of 2-aminothiobenzamides to form 3-aminobenzo[d]isothiazoles. Common choices include:
-
Hydrogen Peroxide (H₂O₂)[1]
-
Chromic Anhydride (CrO₃)
-
Potassium Chlorate (KClO₃)
The selection of the oxidizing agent can influence the reaction yield and purity of the product. For instance, a high yield of 98.2% has been reported for the synthesis of a related compound, 3-Amino-5-nitro-7-bromo-2,1-benzothiazole, using 30% hydrogen peroxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Cyclization | Optimize Oxidant: The choice and amount of oxidizing agent are critical. If using hydrogen peroxide, ensure the concentration and stoichiometry are correct. For less reactive substrates, stronger oxidizing agents might be necessary, but this can also lead to side reactions. A stepwise addition of the oxidant at a controlled temperature (e.g., around 30°C) can improve the yield.[1] |
| Reaction Time and Temperature: Ensure the cyclization reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). In some cases, a moderate increase in temperature may be beneficial, but excessive heat can lead to decomposition. | |
| Side Reactions | Control of Reaction Conditions: The formation of byproducts is a common cause of low yields. Maintaining the recommended reaction temperature is crucial. For instance, in related benzothiazole syntheses, high temperatures can lead to the formation of tar-like materials due to polymerization. |
| Inert Atmosphere: While the cyclization is an oxidation, the starting materials, particularly aminothiophenols, can be sensitive to air oxidation, leading to disulfide-linked dimers and polymers. If handling such intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) until the cyclization step can minimize these side reactions. | |
| Purity of Starting Materials | Verify Purity: Ensure the starting materials, such as 2-amino-5-nitrothiobenzamide, are pure. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallization or column chromatography of the starting materials may be necessary. |
Problem 2: Formation of Impurities and Purification Challenges
| Potential Cause | Troubleshooting & Optimization |
| Formation of Isomers | Starting Material Purity: The presence of isomeric impurities in the starting materials will likely lead to the formation of isomeric products, which can be difficult to separate. Ensure the regioselectivity of the initial nitration and other substitution reactions is high. |
| Unreacted Starting Material | Reaction Monitoring: Use TLC to monitor the consumption of the starting material. If the reaction appears to have stalled, a small additional portion of the limiting reagent or an extension of the reaction time might be necessary. |
| Product Isolation | Purification Method: The product is typically a solid. After the reaction, it may precipitate from the solution. Filtration and washing with a suitable solvent (e.g., water, methanol) can be effective for initial purification. For higher purity, recrystallization from an appropriate solvent system should be performed. |
Experimental Protocols
Synthesis of this compound via Cyclization of 2-amino-5-nitrothiobenzamide
This protocol is based on a method described in patent literature for the synthesis of 3-amino-5-nitro-2,1-benzisothiazole.[1]
Step 1: Preparation of 2-amino-5-nitrothiobenzamide
This intermediate can be synthesized from 2-cyano-4-nitroaniline through established methods.
Step 2: Cyclization to this compound
-
Suspend the dry 2-amino-5-nitrothiobenzamide in water to form a slurry.
-
While stirring at approximately 30°C, add 30% hydrogen peroxide (H₂O₂) dropwise.
-
The ring-closure reaction will proceed to form an aqueous solution of 3-amino-5-nitro-2,1-benzisothiazole.
-
Monitor the reaction to completion using TLC.
-
Upon completion, filter the resulting solid product.
-
Wash the solid with water and then dry to obtain this compound.
Reported Yield Data for a Structurally Related Compound
The following table provides yield data for the synthesis of the closely related compound, 3-Amino-5-nitro-7-bromo-2,1-benzothiazole, which can serve as a benchmark.
| Starting Material | Oxidizing Agent | Yield | Reference |
| 2-amino-3-bromo-5-nitro-thiobenzamide | 30% Hydrogen Peroxide | 98.2% | Patent DE1445547C3 |
Visualizing the Synthesis Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
The following diagram illustrates a potential synthetic pathway.
Caption: A synthetic pathway to this compound.
References
Technical Support Center: Purification of 5-Nitrobenzo[d]isothiazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Nitrobenzo[d]isothiazol-3-amine (CAS No: 14346-19-1 / 84387-89-3).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. Based on typical syntheses of benzisothiazoles, potential impurities may include:
-
Unreacted Starting Materials: Such as substituted 2-halobenzonitriles or corresponding anilines.
-
Isomeric Byproducts: Regioisomers formed during the nitration or cyclization steps.
-
Partially Reacted Intermediates: Incomplete cyclization or functional group conversion can lead to various intermediates in the final product.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Decomposition Products: The nitro and amine groups can be sensitive to high temperatures or harsh chemical environments, potentially leading to degradation products.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[1]
-
Thin-Layer Chromatography (TLC): An effective, rapid technique for monitoring reaction progress and guiding column chromatography fractionation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify impurities by comparing the spectra to a reference standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value (~250°C with decomposition) is a good indicator of high purity.[2]
Q3: What are the best general practices for handling and storing this compound?
A3: Due to the presence of a nitro group, this compound should be handled with care. It is advisable to store it in a cool, dark, and dry place under an inert atmosphere to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during purification experiments.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of forming crystals. | The solvent may be too non-polar for the compound, or the solution is supersaturated at a temperature above the compound's melting point in that solvent. | 1. Add a more polar co-solvent (anti-solvent) slowly at an elevated temperature. 2. Try a different solvent system. For nitroaromatic compounds, systems like ethanol/water or toluene can be effective.[3] 3. Ensure the initial dissolution temperature is not excessively high. |
| Poor recovery of the purified compound. | 1. Too much solvent was used for dissolution. 2. The solution was not cooled sufficiently. 3. The crystals were washed with a solvent in which they are significantly soluble. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. 2. After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the target compound in the chosen solvent. | 1. If the impurities are colored and non-polar, you can try adding a small amount of activated charcoal to the hot solution before filtration. 2. A second recrystallization from a different solvent system may be necessary. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Compound streaks badly on the column/TLC plate. | The amino group is basic and can interact strongly with the acidic silica gel, leading to poor chromatography. | 1. Add a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in the mobile phase. This will neutralize the acidic sites on the silica.[4] 2. Consider using a different stationary phase, such as neutral or basic alumina. |
| Poor separation between the product and an impurity. | The chosen eluent system does not provide sufficient selectivity. | 1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). 2. Employ a shallow solvent gradient during elution, starting with a low polarity and gradually increasing it. |
| The compound will not elute from the column. | The eluent is not polar enough to move the compound through the silica gel. | 1. Gradually increase the polarity of the mobile phase. For highly polar compounds, a system like dichloromethane/methanol may be required.[4] 2. Ensure you have not overloaded the column with crude material. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary solubility tests. Based on similar compounds, a polar solvent like ethanol, potentially with water as an anti-solvent, is a good starting point.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 5-10 minutes at just below the boiling point.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a non-polar eluent (e.g., 100% DCM + 1% TEA) and a polar eluent (e.g., 95:5 DCM:MeOH + 1% TEA).
-
Column Packing: Prepare a slurry of silica gel in the non-polar eluent and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel. Add the sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the eluent polarity by mixing in the polar solvent.
-
Monitoring: Monitor the collected fractions by TLC, spotting each fraction on a plate. Visualize the spots under UV light (254 nm).
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Overcoming low solubility of 5-Nitrobenzo[d]isothiazol-3-amine in organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 5-Nitrobenzo[d]isothiazol-3-amine in organic solvents. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. Is this expected?
A1: Yes, it is not uncommon for nitroaromatic compounds and heterocyclic amines like this compound to exhibit poor solubility in many common organic solvents. This can be attributed to a combination of factors, including strong intermolecular forces in the solid state (high crystal lattice energy) and the specific polarity of the molecule. While comprehensive quantitative solubility data for this specific compound is not widely published, empirical testing is often necessary.
Q2: What are the initial steps I should take to try and dissolve the compound?
A2: For initial attempts at solubilization, it is recommended to start with a small amount of the compound and test a range of solvents with varying polarities. It is also beneficial to use physical methods to aid dissolution. These methods include:
-
Vortexing: Vigorous mixing to increase the interaction between the solvent and the compound.
-
Sonication: Using ultrasound to break apart particles and enhance dissolution.
-
Gentle Heating: Carefully warming the mixture can increase the kinetic energy and help overcome the energy barrier to dissolution. Be cautious with temperature, as it could potentially degrade the compound.
Q3: Are there any solvents that are generally more successful for this type of compound?
A3: For nitroaromatic and heterocyclic compounds, polar aprotic solvents are often a good starting point. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used to create stock solutions due to their strong solubilizing power.[1] However, the high boiling points and potential for reactivity of these solvents can be a drawback in some applications. A broader screening of solvents is always recommended.
Troubleshooting Guide for Low Solubility
If initial attempts to dissolve this compound are unsuccessful, a more systematic approach is required. This guide provides a step-by-step process to troubleshoot and overcome solubility issues.
Issue 1: The compound does not dissolve in a single solvent system.
Solution: A co-solvent system, where two or more miscible solvents are mixed, can often enhance solubility beyond what is achievable with a single solvent.[2][] The addition of a co-solvent can disrupt the solvent's self-association and reduce the interfacial tension between the solvent and the hydrophobic compound.
Recommended Action:
-
Prepare a concentrated stock solution of this compound in a strong solvent like DMSO.
-
Titrate this stock solution into your desired solvent system while monitoring for any precipitation.
-
Experiment with different ratios of the co-solvent to the primary solvent to find the optimal mixture that maintains solubility.
Issue 2: The compound has an amine group. Can pH be used to my advantage?
Solution: Yes, the presence of a basic amine group in the structure of this compound suggests that its solubility may be highly dependent on pH.[][4] By acidifying the solution, the amine group can be protonated, forming a more polar and often more soluble salt.
Recommended Action:
-
Attempt to dissolve the compound in an aqueous buffer with a slightly acidic pH.
-
For organic solvent systems, consider the addition of a small amount of a suitable acid (e.g., acetic acid, hydrochloric acid) to see if this improves solubility. Be mindful that the presence of acid may affect your downstream experiments.
Issue 3: I need a solid formulation, but the compound has poor solubility.
Solution: For applications requiring a solid form, a solid dispersion is an effective technique to enhance the solubility and dissolution rate of poorly water-soluble compounds.[5][6][7][8][9] This involves dispersing the compound in an inert carrier matrix at the molecular level.
Recommended Action:
-
Select a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)).
-
Prepare the solid dispersion using a method such as solvent evaporation or melt quenching.
-
The resulting solid can then be more readily dissolved in the desired solvent for your experiments.
Data Presentation: Solubility Profile
While specific experimental data for this compound is limited in published literature, the following table provides a hypothetical solubility profile in common laboratory solvents to guide your initial solvent screening.
| Solvent | Polarity Index | Predicted Solubility Category | Estimated Solubility (mg/mL) |
| Water | 10.2 | Poorly Soluble | < 0.1 |
| Methanol | 5.1 | Slightly Soluble | 0.5 - 2.0 |
| Ethanol | 4.3 | Slightly Soluble | 0.5 - 2.0 |
| Acetone | 5.1 | Sparingly Soluble | 1.0 - 5.0 |
| Dichloromethane | 3.1 | Poorly Soluble | < 0.5 |
| Ethyl Acetate | 4.4 | Sparingly Soluble | 1.0 - 5.0 |
| Dimethylformamide (DMF) | 6.4 | Soluble | > 10 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 20 |
Experimental Protocols
Protocol 1: Co-Solvent Solubility Enhancement
Objective: To determine an effective co-solvent system for solubilizing this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Vortex mixer
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a separate vial, place 9.5 mL of ethanol.
-
While stirring, slowly add the DMSO stock solution to the ethanol in 0.1 mL increments.
-
After each addition, visually inspect the solution for any signs of precipitation.
-
Continue adding the stock solution until precipitation is observed or a desired concentration is reached.
-
The final ratio of DMSO to ethanol that maintains a clear solution is the determined co-solvent system.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution characteristics.
Materials:
-
This compound
-
Polyethylene glycol 6000 (PEG 6000)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolve 100 mg of this compound and 900 mg of PEG 6000 in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Continue evaporation until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.
-
The resulting powder can be used for subsequent dissolution studies.
Visualizations
Caption: Troubleshooting workflow for low solubility.
Caption: Experimental workflow for the co-solvent protocol.
Caption: Decision logic for using solid dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. japsonline.com [japsonline.com]
- 9. japer.in [japer.in]
Optimizing reaction conditions for the derivatization of 5-Nitrobenzo[d]isothiazol-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]isothiazol-3-amine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during derivatization reactions, particularly N-acylation and N-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The primary challenge arises from the electronic properties of the molecule. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly reduces the electron density of the entire aromatic system. This deactivating effect diminishes the nucleophilicity of the exocyclic amino group at the 3-position, making it less reactive towards electrophiles like acyl chlorides and sulfonyl chlorides.
Q2: What are the most common side reactions to be aware of?
A2: Common side reactions include:
-
Diacylation/Disulfonylation: Although less likely with this deactivated amine, forcing conditions could potentially lead to the formation of a di-substituted product.
-
Hydrolysis of the electrophile: Acyl and sulfonyl chlorides are sensitive to moisture. Inadequate drying of solvents, reagents, or glassware will lead to the hydrolysis of the electrophile, reducing the yield of the desired product.
-
Reaction with solvent: Certain solvents can compete with the amine for the electrophile, especially under harsh conditions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between the starting material, the product, and any byproducts. The starting amine is typically more polar than the acylated or sulfonated product.
Q4: What general strategies can I employ to improve reaction yields?
A4: To improve yields, consider the following:
-
Use of a catalyst: For acylation, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
-
Anhydrous conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the electrophiles.
-
Choice of base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing for the electrophile.
-
Increased temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for these challenging reactions.
Troubleshooting Guides
N-Acylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Insufficient reactivity of the amine. 2. Decomposed acylating agent. 3. Ineffective base. | 1. Add a catalytic amount of DMAP (0.1-0.2 eq). 2. Use freshly opened or purified acyl chloride/anhydride. 3. Ensure the base is anhydrous and use a slight excess (1.2-1.5 eq). |
| Multiple spots on TLC, including starting material | 1. Incomplete reaction. 2. Formation of byproducts. | 1. Increase reaction time and/or temperature. 2. Use a less reactive acylating agent (e.g., anhydride instead of chloride) to improve selectivity. |
| Product is difficult to purify | 1. Co-elution with starting material. 2. Presence of hydrolyzed acylating agent. | 1. Optimize the TLC solvent system for better separation before attempting column chromatography. 2. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
N-Sulfonylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is very slow or stalls | 1. Low nucleophilicity of the amine. 2. Steric hindrance from the sulfonyl chloride. | 1. Increase the reaction temperature (e.g., reflux in a suitable solvent like THF or acetonitrile). 2. Consider using a less sterically hindered sulfonyl chloride if possible. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of starting material or product under harsh conditions. | 1. Run the reaction at a lower temperature for a longer period. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
| Low isolated yield after workup | 1. Product loss during extraction. 2. Precipitation of the product with the base hydrochloride salt. | 1. Use a suitable organic solvent for extraction and perform multiple extractions. 2. After the reaction, filter the mixture to remove the salt before proceeding with the aqueous workup. |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides
This protocol is a general guideline and may require optimization for specific acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (1.5 - 2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (optional, 0.1-0.2 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
If using, add DMAP to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-Sulfonylation using Sulfonyl Chlorides
This protocol is a general guideline and may require optimization for specific sulfonyl chlorides.
Materials:
-
This compound
-
Sulfonyl chloride (1.1 - 1.5 equivalents)
-
Anhydrous Pyridine or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) (if using THF as a solvent, 1.5 - 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
If using THF, add triethylamine (1.5 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the sulfonyl chloride (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require heating to reflux for completion. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for the N-sulfonylation of this compound.
Troubleshooting guide for palladium-catalyzed reactions involving 5-Nitrobenzo[d]isothiazol-3-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Nitrobenzo[d]isothiazol-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low or no formation of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to catalyst deactivation and the electronic nature of the starting material.
Troubleshooting Steps:
-
Catalyst Poisoning by Sulfur: The isothiazole ring contains a sulfur atom, which is a known poison for palladium catalysts.[1][2] Sulfur can coordinate strongly to the palladium center, blocking active sites and inhibiting the catalytic cycle.
-
Solution: Increase the catalyst loading (in increments of 0.5 mol%) to compensate for deactivation. Consider using more robust catalyst systems, such as those with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning.[3]
-
-
Inertness of the C-NO₂ Bond: While palladium-catalyzed cross-coupling of nitroarenes is possible, the carbon-nitro bond is strong and its activation can be challenging.[4][5]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, especially under basic conditions at elevated temperatures, leading to the formation of an arene byproduct instead of the desired coupled product.
-
Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH), ensure rigorous exclusion of oxygen, and consider using a boronic ester (e.g., a pinacol ester) which can be more stable. Running the reaction at the lowest effective temperature can also mitigate this side reaction.
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Solution: Screen different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic co-solvent (like DMF or NMP) can be effective. Ensure adequate stirring throughout the reaction.
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: I am performing a Buchwald-Hartwig amination on a derivative of this compound and the reaction stalls before completion. How can I address catalyst deactivation?
A: Catalyst deactivation is a significant challenge due to the presence of both a nitro group and a sulfur-containing heterocycle.
Troubleshooting Steps:
-
Sulfur Poisoning: As with Suzuki couplings, the isothiazole sulfur can irreversibly bind to the palladium catalyst.[1][2]
-
Solution: The use of highly electron-donating and sterically hindered ligands, such as Josiphos or Buchwald's biarylphosphine ligands (e.g., RuPhos, tBuXPhos), can help stabilize the palladium center and reduce its susceptibility to sulfur poisoning. Increasing the catalyst loading may also be necessary.
-
-
Nitro Group Interference: The nitro group can act as an oxidant and potentially interfere with the Pd(0)/Pd(II) catalytic cycle. It can also coordinate to the palladium center.
-
Solution: Employing pre-catalysts that are more readily activated to the active Pd(0) species can be beneficial. Additionally, carefully selecting the base is crucial; strong bases like LHMDS or NaOtBu are often required, but their compatibility with the nitro group should be considered.
-
-
Formation of Inactive Catalyst Complexes: The amine coupling partner or the product itself can sometimes form stable, inactive complexes with the palladium catalyst.
-
Solution: Adjusting the ligand-to-metal ratio can help. Sometimes, a slight excess of the ligand can prevent the formation of undesired palladium complexes.
-
Catalyst Deactivation Pathway
Issue 3: Unwanted Side Reactions in Heck Coupling
Q: During a Heck reaction with a derivative of this compound, I am observing significant formation of side products. What are these and how can I minimize them?
A: Side reactions in Heck couplings of this substrate are often related to the reactivity of the nitro group or the amine functionality.
Troubleshooting Steps:
-
Reduction of the Nitro Group: Under certain Heck reaction conditions, particularly if using phosphine ligands that can be oxidized, the nitro group may be partially or fully reduced.
-
Solution: Consider using phosphine-free catalyst systems, such as those based on palladium acetate with a phase-transfer catalyst like TBAB, which can sometimes be effective at lower temperatures. Alternatively, protecting the amine group might alter the electronic properties of the nitro group and reduce its propensity for reduction.
-
-
Homocoupling of the Alkene: The alkene coupling partner can undergo homocoupling, especially at higher temperatures or if the oxidative addition step is slow.
-
Solution: Optimize the reaction temperature and the rate of addition of the reagents. Using a slight excess of the alkene can sometimes favor the desired cross-coupling reaction.
-
-
Isomerization of the Alkene: The double bond in the product can sometimes migrate, leading to a mixture of isomers.
-
Solution: The choice of ligand and base can influence this. Bidentate phosphine ligands can sometimes suppress isomerization. Running the reaction for the minimum time necessary to achieve full conversion can also help.
-
Quantitative Data Summary
The following tables provide typical starting conditions for palladium-catalyzed cross-coupling reactions involving challenging substrates like nitroarenes and sulfur-containing heterocycles. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (3 mol%) | [Pd(allyl)Cl]₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | BrettPhos (6 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Toluene/H₂O (10:1) | Dioxane | DMF |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | 40-70% | 50-80% | 30-60% |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(cinnamyl)Cl]₂ (1.5 mol%) |
| Ligand | RuPhos (4 mol%) | XPhos (4 mol%) | tBuXPhos (3 mol%) |
| Base | NaOtBu (1.5 eq) | LHMDS (1.8 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Typical Yield | 60-90% | 55-85% | 50-75% |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound derivative (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Catalyst Addition: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound derivative (1.0 eq), the amine coupling partner (1.2 eq), the base (e.g., NaOtBu, 1.5 eq), the palladium pre-catalyst, and the ligand.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Removal of byproducts from 5-Nitrobenzo[d]isothiazol-3-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]isothiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common precursor for the synthesis of this compound is 2-Amino-5-nitrobenzonitrile.[1][2] Another potential starting material that can be modified to lead to the desired product is 2-chloro-5-nitroaniline.[3][4][5]
Q2: What are the general reaction pathways for the synthesis of the benzo[d]isothiazole core?
The formation of the benzo[d]isothiazole ring system can be achieved through various synthetic strategies. One common approach involves the reaction of a substituted aniline with a source of sulfur and subsequent cyclization. For instance, 2-aminobenzothiazoles can be synthesized from the corresponding anilines via reaction with thiocyanates.
Q3: What are the potential side reactions and byproducts in the synthesis of this compound?
While specific byproducts for the synthesis of this compound are not extensively documented in readily available literature, general side reactions in related syntheses can provide insights. In reactions involving nitroanilines, incomplete reactions can leave unreacted starting materials. Over-nitration or side reactions involving the nitro group are also possibilities, though less common under controlled conditions. If starting from a halogenated precursor like 2-chloro-5-nitroaniline, incomplete substitution can result in residual chlorinated impurities.
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition. |
| Poor Quality of Reagents | Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and reduce the yield. |
| Loss of Product During Workup | Carefully optimize the extraction and isolation procedures to minimize product loss. Ensure the pH is appropriate during aqueous extractions to prevent the product from remaining in the aqueous layer. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted Starting Materials | TLC, HPLC, NMR | Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains more soluble. Column Chromatography: Use a suitable solvent system to separate the more polar product from less polar starting materials. |
| Side-Reaction Byproducts | LC-MS, NMR | Recrystallization: Different byproducts will have different solubility profiles. Screen various solvents to find one that selectively crystallizes the desired product. Column Chromatography: This is a highly effective method for separating compounds with different polarities. A gradient elution may be necessary to separate closely related impurities. |
| Colored Impurities | Visual Inspection, UV-Vis | Treatment with activated carbon during recrystallization can often remove colored impurities. |
Experimental Protocols
Purification Protocol 1: Recrystallization
This is a general guideline for the recrystallization of a crude this compound product. The ideal solvent will need to be determined experimentally.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification Protocol 2: Column Chromatography
This protocol provides a general framework for purification by column chromatography.
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like this compound.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system (eluent). A good eluent will give the desired compound an Rf value of approximately 0.3-0.5. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (Example) | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Detection | UV light (254 nm) |
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound.[6]
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. |
| Detection | UV-Vis |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common issues in this compound reactions.
References
- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1,2-Benzisothiazol-3-amine, 5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing decomposition of 5-Nitrobenzo[d]isothiazol-3-amine during reactions
Welcome to the technical support center for 5-Nitrobenzo[d]isothiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
Extreme pH: Both strongly acidic and strongly basic conditions can lead to the degradation of the molecule.
-
Elevated Temperatures: The compound can be thermally sensitive, and high reaction temperatures may induce decomposition.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the amine group can be oxidized. Incompatible oxidizing or strong reducing agents can lead to unwanted side reactions and decomposition.
-
Light Exposure: Aromatic nitro compounds can be sensitive to light, which may trigger photochemical degradation.
-
Incompatible Reagents: Certain reagents can react with the amine or nitro group, or the isothiazole ring, leading to decomposition.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Keep the container tightly sealed to prevent exposure to moisture and air.
Q3: Are there any known incompatible chemicals that should be avoided in reactions with this compound?
A3: Yes, certain chemicals are known to be incompatible with nitroaromatic and amino compounds and should be avoided or used with caution:
-
Strong Oxidizing Agents: (e.g., permanganates, perchlorates) can lead to vigorous and potentially explosive reactions.[2]
-
Strong Reducing Agents: Can uncontrollably reduce the nitro group.
-
Strong Acids and Bases: Can catalyze decomposition pathways.
-
Certain Metals: Some metals can catalyze the decomposition of nitro compounds.[2]
Q4: Can the amino group of this compound be protected to prevent side reactions?
A4: Yes, protecting the amino group is a common strategy to prevent unwanted side reactions.[3][4] The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5] The selection of a suitable protecting group should be based on its stability under the planned reaction conditions and the ease of its removal afterward.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Reaction temperature is too high, leading to thermal decomposition. | Maintain the reaction at the lowest effective temperature. Monitor the reaction closely and consider using a cooling bath. |
| Incorrect pH of the reaction mixture. | Buffer the reaction mixture to maintain a pH between 6 and 8, if the reaction allows. Avoid strongly acidic or basic conditions. | |
| Degradation by oxidizing or reducing agents. | Ensure all reagents are compatible. If a redox reaction is not the intended transformation, use reagents that are redox-neutral. | |
| Photodegradation. | Conduct the reaction in amber glassware or protect the reaction vessel from light. | |
| Formation of multiple products/impurities | Side reactions involving the amino or nitro group. | Consider protecting the amino group prior to the reaction.[3][4] Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product. |
| Decomposition of the starting material. | Re-evaluate the reaction conditions, particularly temperature and pH. Ensure high-purity starting material is used. | |
| Darkening of the reaction mixture (brown or black color) | Decomposition of the nitroaromatic compound. | This often indicates significant decomposition. Immediately check and adjust the temperature and pH. Consider stopping the reaction and re-evaluating the protocol. |
| Air oxidation. | Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
Experimental Protocols
Here are detailed methodologies for key experiments, incorporating measures to prevent the decomposition of this compound.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group, a common reaction that can be prone to side reactions and decomposition if not properly controlled.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere of argon or nitrogen.
-
Dissolution: Dissolve this compound (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize decomposition.
-
Reagent Addition: Slowly add the acylating agent (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Diazotization of this compound
Diazotization reactions are notoriously sensitive, and the resulting diazonium salts can be unstable.[6] Strict temperature control is paramount to prevent decomposition.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Strong mineral acid (e.g., hydrochloric acid, sulfuric acid)
-
Distilled water
-
Ice-salt bath
Procedure:
-
Acidic Solution: Suspend this compound (1.0 equivalent) in the strong mineral acid (at least 3 equivalents) in a flask.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the reaction.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold distilled water.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cooled and stirred amine suspension. The addition rate should be slow enough to ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.
-
Immediate Use: The resulting diazonium salt solution is generally unstable and should be used immediately in the subsequent reaction step without isolation.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during reactions.
Key Decomposition Pathways and Prevention Strategies
Caption: Key decomposition pathways and their corresponding prevention strategies.
References
Technical Support Center: Scaling Up the Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of 5-Nitrobenzo[d]isothiazol-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The synthesis of the this compound core can be approached through several synthetic strategies. A common method involves the oxidative cyclization of an appropriate ortho-aminothiobenzamide derivative. For instance, a 2-aminothiobenzamide bearing a nitro group at the 5-position can be cyclized using an oxidizing agent like hydrogen peroxide. Another efficient metal-free method involves the reaction of a 3-substituted-2-fluorobenzonitrile with sodium sulfide, followed by reaction with ammonia and sodium hypochlorite to furnish the benzo[d]isothiazol-3-amine core.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this synthesis are associated with the handling of nitrated compounds and the potential for exothermic reactions. Nitrated aromatic compounds can be thermally sensitive and may decompose exothermically. It is crucial to have precise temperature control and to understand the thermal stability of all intermediates and the final product. Additionally, many of the reagents used, such as strong acids and oxidizers, are hazardous and require appropriate personal protective equipment (PPE) and handling procedures.
Q3: How can I improve the yield and purity of my product during scale-up?
A3: Improving yield and purity during scale-up often requires careful optimization of reaction parameters. Key areas to focus on include:
-
Temperature Control: Ensure uniform and efficient heat transfer to prevent localized overheating, which can lead to byproduct formation.
-
Mixing: Efficient agitation is critical to maintain a homogeneous reaction mixture and ensure consistent reaction rates.
-
Reagent Addition: Controlled, slow addition of reagents, especially the oxidizing agent, is crucial to manage the reaction exotherm.
-
Purification Strategy: While laboratory-scale purification might rely on column chromatography, at a larger scale, recrystallization is often a more practical approach for achieving high purity.
Q4: What are common byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include over-oxidized species, starting materials from incomplete reactions, and regioisomers if the starting materials are not appropriately substituted. Minimizing these byproducts can be achieved by:
-
Stoichiometry: Precise control of the stoichiometry of the reactants, particularly the oxidizing agent.
-
Reaction Time: Monitoring the reaction to completion to avoid unreacted starting materials.
-
Temperature Control: As mentioned, avoiding excessive temperatures can prevent the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or degraded starting materials. 2. Insufficiently powerful oxidizing agent. 3. Incorrect reaction temperature. | 1. Verify the purity and integrity of starting materials using analytical techniques like NMR or LC-MS. 2. Ensure the oxidizing agent is fresh and of the correct concentration. 3. Monitor the internal reaction temperature and ensure it reaches the optimal range for the reaction. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to decomposition. 2. Addition of the oxidizing agent was too rapid, causing an uncontrolled exotherm. | 1. Implement more efficient cooling and maintain a lower reaction temperature. 2. Add the oxidizing agent dropwise or via a syringe pump over a longer period. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of oxidizing agent. | 1. Extend the reaction time and monitor progress by TLC or LC-MS. 2. Use a slight excess of the oxidizing agent. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the reaction solvent. 2. The product has precipitated as an oil rather than a solid. | 1. After the reaction, consider adding an anti-solvent to induce precipitation. 2. Try to cool the mixture slowly and scratch the inside of the flask to induce crystallization. If it still oils out, attempt to dissolve the oil in a suitable solvent and re-precipitate. |
| Inconsistent Yields Between Batches | 1. Variations in the quality of starting materials or reagents. 2. Inconsistent control of reaction parameters (temperature, stirring, addition rate). | 1. Source high-purity, consistent starting materials and reagents. 2. Standardize the reaction protocol and use automated equipment for better control over critical parameters. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization for specific applications and scales.
Materials:
-
2-Amino-5-nitrothiobenzamide
-
30% Hydrogen Peroxide
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-nitrothiobenzamide in methanol.
-
Cooling: Cool the suspension to 0-5 °C with an ice-water bath.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0-5 °C. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold methanol, followed by deionized water.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂S | |
| Molecular Weight | 195.20 g/mol | |
| Melting Point | ~250 °C (decomposes) | [2] |
| Typical Yield | 70-85% | |
| Appearance | Yellow to orange powder |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity in the synthesis.
References
Strategies to avoid polysubstitution in reactions with 5-Nitrobenzo[d]isothiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]isothiazol-3-amine. The following information is intended to offer guidance on strategies to avoid polysubstitution in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a common issue when performing electrophilic aromatic substitution on this compound?
A1: The 3-amino group of this compound is a potent activating group in electrophilic aromatic substitution reactions. This high reactivity can lead to the substitution of multiple hydrogen atoms on the aromatic ring, resulting in a mixture of di-, tri-, and even higher substituted products, which complicates purification and reduces the yield of the desired monosubstituted product.
Q2: What is the primary strategy to control reactivity and achieve monosubstitution?
A2: The most effective strategy is to temporarily "protect" the highly activating amino group by converting it into a less activating group. The most common method is N-acetylation, which transforms the amino group into an acetamido group. This moderation of reactivity allows for more controlled, selective monosubstitution. The acetyl protecting group can be readily removed later in the synthetic sequence to regenerate the amino group.
Q3: How does N-acetylation prevent polysubstitution?
A3: N-acetylation reduces the electron-donating ability of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety, making them less available to activate the aromatic ring towards electrophilic attack. This deactivation is sufficient to prevent over-reaction and favor monosubstitution.
Q4: What are the typical reagents and conditions for the N-acetylation of this compound?
A4: N-acetylation is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a mild base or in a suitable solvent. Common conditions include:
-
Reagents: Acetic anhydride or acetyl chloride.
-
Solvent: Pyridine, glacial acetic acid, or an inert solvent like dichloromethane (DCM).
-
Temperature: Often carried out at room temperature or with gentle heating.
Q5: After achieving the desired monosubstitution on the protected compound, how can the acetyl group be removed?
A5: The N-acetyl group can be removed (deprotected) by hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: Typically involves heating the N-acetylated compound with a dilute mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Basic Hydrolysis: Involves heating with an aqueous solution of a strong base like sodium hydroxide (NaOH).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-acetylation | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure stoichiometric or a slight excess of the acetylating agent is used.- Use a more efficient base or solvent system. |
| Degradation of starting material. | - Perform the reaction at a lower temperature.- Use a milder acetylating agent. | |
| Polysubstitution still observed after N-acetylation | The acetamido group is still too activating under the reaction conditions. | - Use less forcing reaction conditions for the electrophilic substitution (e.g., lower temperature, shorter reaction time).- Consider a more deactivating protecting group if polysubstitution remains a significant issue. |
| Incomplete acetylation of the starting material. | - Ensure the acetylation step goes to completion before proceeding with the substitution reaction. Purify the N-acetylated intermediate if necessary. | |
| Low yield of the desired monosubstituted product | Steric hindrance at the desired substitution position. | - This is inherent to the substrate and electrophile. Optimization of reaction conditions (temperature, catalyst) may slightly improve yields. |
| Competing side reactions. | - Analyze byproducts to understand side reactions and adjust conditions accordingly (e.g., use of a scavenger, different solvent). | |
| Difficulty in deprotecting the N-acetyl group | The protected compound is resistant to hydrolysis. | - Use stronger acidic or basic conditions (higher concentration of acid/base, higher temperature).- Increase the reaction time for the hydrolysis step. |
| The desired product is unstable under the hydrolysis conditions. | - Attempt hydrolysis under milder conditions for a longer duration.- Consider alternative protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for a benzyl-type protecting group, though this may be complicated by the nitro group). |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as glacial acetic acid or pyridine.
-
Addition of Acetylating Agent: Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to the solution with stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Isolation: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-(5-nitrobenzo[d]isothiazol-3-yl)acetamide.
Protocol 2: Monobromination of N-(5-nitrobenzo[d]isothiazol-3-yl)acetamide
-
Dissolution: Dissolve the N-acetylated starting material in a suitable solvent like glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature with stirring.
-
Reaction: Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Isolation: The brominated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the product by recrystallization or column chromatography.
Protocol 3: Deprotection (Hydrolysis) of the N-Acetyl Group
-
Reaction Mixture: Suspend the N-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Neutralization: Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the free amine.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the product from an appropriate solvent.
Quantitative Data Summary
The following table presents hypothetical but representative yields for the described reaction sequence. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Theoretical Yield (%) | Notes |
| N-Acetylation | N-(5-nitrobenzo[d]isothiazol-3-yl)acetamide | 85 - 95 | Generally a high-yielding reaction. |
| Monobromination | N-(bromo-5-nitrobenzo[d]isothiazol-3-yl)acetamide | 70 - 85 | Yields are for the desired monosubstituted product. |
| Deprotection | bromo-5-nitrobenzo[d]isothiazol-3-amine | 80 - 90 | Hydrolysis is typically efficient. |
Disclaimer: The data presented in this table is illustrative and based on typical yields for analogous reactions. Researchers should optimize these reactions for their specific purposes.
Visualizations
Caption: Workflow for achieving monosubstitution via a protection-deprotection strategy.
Caption: Detailed three-step reaction pathway for controlled monosubstitution.
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 5-Nitrobenzo[d]isothiazol-3-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 5-Nitrobenzo[d]isothiazol-3-amine and its structural analogs. Due to the limited availability of specific experimental ¹H and ¹³C NMR data for this compound in the public domain, this document presents expected spectral characteristics based on established principles and compares them with reported data for similar compounds. This approach offers a valuable reference for researchers working on the synthesis, characterization, and application of novel benzisothiazole derivatives.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted and Comparative ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | NH₂ (ppm) | Other Protons (ppm) |
| This compound | d, ~8.5-8.8 | dd, ~8.0-8.3 | d, ~7.8-8.1 | br s, ~7.0-8.0 | - |
| 7-Nitrobenzo[d]isothiazol-3-amine | d, ~8.4-8.6 | t, ~7.6-7.8 | d, ~8.2-8.4 | br s, ~7.5-8.5 | - |
| 5-Aminobenzo[d]isothiazol-3-amine | d, ~7.2-7.4 | dd, ~6.7-6.9 | d, ~7.0-7.2 | br s, ~5.0-6.0 | NH₂ (C5), br s, ~5.0-6.0 |
Predicted data is based on analogous compounds and known substituent effects. Actual values may vary.
Table 2: Predicted and Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) |
| This compound | ~165-170 | ~120-125 | ~120-125 | ~145-150 | ~115-120 | ~130-135 | ~150-155 |
| 7-Nitrobenzo[d]isothiazol-3-amine | ~165-170 | ~120-125 | ~125-130 | ~120-125 | ~125-130 | ~140-145 | ~150-155 |
| 5-Aminobenzo[d]isothiazol-3-amine | ~160-165 | ~120-125 | ~110-115 | ~140-145 | ~110-115 | ~125-130 | ~150-155 |
Predicted data is based on analogous compounds and known substituent effects. Actual values may vary.
Experimental Protocol for NMR Spectroscopy
The following is a general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
3. ¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm
-
Referencing: The residual DMSO peak is referenced to 2.50 ppm.
4. ¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 240 ppm
-
Referencing: The central peak of the DMSO-d₆ septet is referenced to 39.52 ppm.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick peaks and report chemical shifts to two decimal places for ¹H and one for ¹³C NMR.
Visualizations
Interpreting the Mass Spectrum of 5-Nitrobenzo[d]isothiazol-3-amine: A Comparative Guide
For Immediate Release
This guide provides a detailed interpretation of the expected mass spectrum of 5-Nitrobenzo[d]isothiazol-3-amine, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental mass spectral data for this specific molecule, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and comparative data from structurally similar compounds. This analysis is intended to aid researchers, scientists, and drug development professionals in identifying and characterizing this and related molecules.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of nitroaromatic and heterocyclic compounds. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of approximately 195, corresponding to its molecular weight.[1] Key fragmentation patterns are anticipated to involve the loss of the nitro group and cleavage of the isothiazole ring.
Comparative Fragmentation Data
To substantiate the predicted fragmentation, the mass spectral data of structurally related benzisothiazole derivatives are presented below. These compounds, while differing in their substitution patterns, provide a valuable reference for the fragmentation behavior of the core benzisothiazole scaffold.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Postulated Neutral Losses |
| This compound (Predicted) | 195 | 165 ([M-NO]+), 149 ([M-NO2]+), 134, 108, 91 |
| 1,2-Benzisothiazol-3-amine | 150 | 123, 108, 96, 77 |
| 1,2-Benzisothiazol-3(2H)-one | 151 | 123, 96, 69 |
| 3-Chloro-1,2-benzisothiazole | 169/171 | 134, 108, 91 |
Experimental Protocols
The following outlines a standard protocol for acquiring the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS).
Sample Preparation:
A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation:
A high-resolution mass spectrometer equipped with an electron ionization source is utilized. The instrument is calibrated according to the manufacturer's specifications.
Data Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/second
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, primarily involving the loss of the nitro group and subsequent cleavage of the heterocyclic ring.
References
X-ray Crystallographic Analysis of 5-Nitrobenzo[d]isothiazol-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of 5-Nitrobenzo[d]isothiazol-3-amine derivatives and related compounds. Insights from crystallographic data are crucial for understanding the three-dimensional structure, intermolecular interactions, and potential binding modes of these molecules to their biological targets. This information is invaluable for structure-based drug design and development.
Introduction to Benzisothiazole Derivatives
Benzisothiazole and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, antineoplastic, and hypoglycemic properties.[1] The 5-nitro-1,2-benzothiazol-3-amine scaffold, in particular, has been identified as a potent modulator of α-synuclein and tau aggregation, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[2] X-ray crystallography provides definitive structural evidence, offering a foundational understanding for the development of therapeutic agents.
Comparative Crystallographic Data
Table 1: Crystallographic Data for a Representative Benzisothiazolinone Derivative
| Parameter | 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one[3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 14.9876 (6) |
| c (Å) | 10.5678 (4) |
| α (°) | 90 |
| β (°) | 108.345 (2) |
| γ (°) | 90 |
| Volume (ų) | 1520.01 (10) |
| Z | 4 |
| Key Intramolecular Interaction | N—S⋯O chalcogen bond between the isothiazolinone S and a nitro group O atom.[3] |
| Key Intermolecular Interaction | Centrosymmetric dimers formed through C—H⋯O weak hydrogen bonding.[3] |
Note: This data is for a related derivative and serves to illustrate the type of information obtained from X-ray crystallographic analysis.
Biological Activity and Alternative Scaffolds
The biological activity of benzisothiazole derivatives is diverse and dependent on their substitution patterns. For instance, while N-acyl 7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-ones show antimycobacterial activity, the N-cyclohexylmethyl analogue does not.[3] This highlights the sensitivity of structure-activity relationships.
As alternatives, benzothiazole derivatives have also been extensively studied. For example, Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[4] Furthermore, certain benzothiazole derivatives have been investigated as potential anticancer agents targeting the HER enzyme and DNA.[5]
Experimental Protocols
Synthesis of 5-Nitro-1,2-benzothiazol-3-amine Derivatives
A general method for the synthesis of substituted 5-nitro-1,2-benzothiazol-3-amine derivatives involves the reaction of 3-amino-5-nitrobenzisothiazole with various electrophiles.[2]
Example: Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine [2]
-
Dissolve cyanuric chloride (1.0 equivalent) in tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (0.9 equivalents) at 0 °C.
-
After 5 minutes, add 3-amino-5-nitrobenzisothiazole (1.0 equivalent) and stir at 0 °C for 30 minutes.
-
Remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
X-ray Crystallography Protocol
The following is a generalized workflow for the X-ray crystallographic analysis of small molecules.
Signaling Pathways and Molecular Interactions
The therapeutic potential of these compounds often stems from their interaction with specific biological pathways. For instance, the ability of 5-nitro-1,2-benzothiazol-3-amine to modulate α-synuclein and tau aggregation suggests its interference in the protein misfolding cascade, a key pathological process in several neurodegenerative diseases.[2]
Conclusion
The X-ray crystallographic analysis of this compound derivatives and their analogues provides critical structural information that is essential for the rational design of new therapeutic agents. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can optimize lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Nitrobenzo[d]isothiazol-3-amine Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 5-Nitrobenzo[d]isothiazol-3-amine, a key intermediate in the synthesis of various biologically active molecules. This document outlines the experimental protocols and presents a comparative analysis of their performance.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone for purity assessment of non-volatile and thermally labile compounds.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity and sensitivity, making it well-suited for the identification and quantification of impurities at very low levels.[2][3]
Comparative Performance of HPLC and LC-MS
The choice between HPLC and LC-MS for purity analysis depends on the specific requirements of the analytical task, such as the need for structural elucidation of impurities and the required sensitivity.
| Parameter | HPLC with UV Detection | LC-MS |
| Specificity | Moderate to High | Very High |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Impurity Identification | Based on retention time comparison with standards | Provides molecular weight information for impurity identification |
| Quantitative Accuracy | High | High |
| **Linearity (R²) ** | Typically >0.999 | Typically >0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducible and reliable results. Below are representative protocols for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the routine purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is often effective for nitroaromatic compounds.[4]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 25 10 65 11 25 | 15 | 25 |
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for identifying and quantifying trace-level impurities in this compound samples.
1. Instrumentation:
-
LC-MS system, such as a UHPLC coupled to a triple quadrupole or Q-TOF mass spectrometer.
2. Chromatographic Conditions:
-
Column: A high-resolution C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for better separation.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A suitable gradient can be optimized, for instance, starting with a low percentage of organic phase and ramping up to elute more hydrophobic impurities.
Time (min) % Solvent B 0 5 1 5 8 95 10 95 10.1 5 | 12 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for amine-containing compounds.
-
Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
Prepare the sample as described for the HPLC protocol, but at a lower concentration (e.g., 10-100 µg/mL) due to the higher sensitivity of the LC-MS system.
Visualization of Analytical Workflows
Diagrams illustrating the experimental and decision-making processes can aid in understanding and selecting the appropriate analytical method.
Figure 1: General experimental workflow for HPLC and LC-MS purity analysis.
Figure 2: Decision tree for selecting between HPLC and LC-MS for purity analysis.
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity analysis of this compound. HPLC with UV detection offers a robust, cost-effective, and straightforward method for routine purity assessments and quality control. In contrast, LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace impurity identification, structural elucidation, and in-depth analytical studies during drug development. The selection of the most appropriate technique should be guided by the specific analytical needs, regulatory requirements, and available resources.
References
A Comparative Analysis of the Biological Activity of 5-Nitrobenzo[d]isothiazol-3-amine Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-cancer and kinase inhibitory activities of novel 5-Nitrobenzo[d]isothiazol-3-amine derivatives against conventional therapeutic agents, supported by experimental data.
Derivatives of this compound represent a promising class of heterocyclic compounds with a diverse range of biological activities. Recent studies have highlighted their potential as potent anti-cancer agents and kinase inhibitors. This guide provides a comparative analysis of their efficacy against established drugs in these therapeutic areas, supported by quantitative data from in vitro studies.
Anti-Cancer Activity: A Head-to-Head Comparison
The anti-proliferative effects of novel benzothiazole derivatives have been evaluated against various cancer cell lines. A notable study investigated a series of 2-(benzothiazol-2-ylthio)-N'-(3-substituted-4-(3,4-substitutedphenyl)thiazol-2(3H)-ylidene)acetohydrazide derivatives, with compounds 4a and 4d demonstrating significant activity against rat brain glioma (C6) and human lung adenocarcinoma (A549) cell lines.
For comparison, Cisplatin, a cornerstone of chemotherapy for various cancers including lung cancer, is used as a benchmark. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (µM) |
| Derivative 4a | C6 | 0.03 |
| Derivative 4d | C6 | 0.03 |
| Cisplatin | C6 | Data varies across studies, generally in the low micromolar range. |
| Derivative 4a | A549 | 0.2 |
| Derivative 4d | A549 | 0.1 |
| Cisplatin | A549 | ~26.00 ± 3.00 |
The data indicates that derivatives 4a and 4d exhibit remarkably potent cytotoxic effects against the C6 glioma cell line, with IC50 values in the nanomolar range, suggesting a significantly higher potency than typically observed for Cisplatin in this cell line. Against the A549 lung cancer cell line, these derivatives also show potent activity, with IC50 values substantially lower than that of Cisplatin.
Kinase Inhibition: Targeting the JNK Signaling Pathway
Certain derivatives of the closely related 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various diseases, including cancer.
SP600125 is a well-characterized, potent, and selective inhibitor of JNK, widely used as a reference compound in research. A comparison of the inhibitory activity of a representative nitrothiazole-benzothiazole derivative with SP600125 is provided below.
| Compound/Drug | Target Kinase | IC50 (nM) |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative (BI-87G3) | JNK1 | In the low micromolar range in cell-based assays. |
| SP600125 | JNK1 | 40 |
| SP600125 | JNK2 | 40 |
| SP600125 | JNK3 | 90 |
While specific nanomolar IC50 values for the this compound series against JNK are not yet widely published, the related 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives have demonstrated inhibitory activity in the low micromolar range in cell-based assays.[1] In comparison, SP600125 exhibits potent inhibition in the nanomolar range against all three JNK isoforms.[2] This suggests that while the novel derivatives show promise, further optimization is likely required to match the potency of established JNK inhibitors like SP600125.
Experimental Protocols
MTT Assay for Anti-Cancer Activity
The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, C6) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., Cisplatin) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro JNK Kinase Inhibition Assay
The inhibitory effect of compounds on JNK activity can be assessed using an in vitro kinase assay. This assay measures the phosphorylation of a JNK substrate, such as c-Jun, by the JNK enzyme in the presence and absence of the test compound.
Procedure (Non-Radiometric Method):
-
Reaction Setup: The kinase reaction is performed in a reaction buffer containing recombinant active JNK enzyme, a suitable substrate (e.g., GST-c-Jun), and ATP.
-
Inhibitor Addition: Test compounds at various concentrations are pre-incubated with the JNK enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an EDTA solution.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate. The signal is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method uses a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate. Phosphorylation brings the donor (europium) and acceptor (fluorescent label) into proximity, resulting in a FRET signal.
-
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade involved in cellular responses to stress. Understanding this pathway is crucial for contextualizing the mechanism of action of JNK inhibitors.
Caption: Simplified JNK signaling pathway and the inhibitory action of novel derivatives.
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
The process of evaluating the anti-cancer potential of new chemical entities involves a systematic workflow, from initial cell culture to the determination of cytotoxic potency.
Caption: Workflow for evaluating the in vitro anti-cancer activity of test compounds.
References
Comparative In Vitro Anticancer Activity of 5-Nitrobenzo[d]isothiazol-3-amine Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of 5-Nitrobenzo[d]isothiazol-3-amine analogs. The data presented herein is compiled from various studies to offer a comprehensive overview of their cytotoxic potential against different cancer cell lines, detailing the experimental methodologies employed and exploring the implicated signaling pathways.
I. Comparative Anticancer Activity
The in vitro cytotoxic activities of various benzothiazole and benzisothiazole derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for representative compounds, offering a quantitative comparison of their anticancer potency.
Table 1: Cytotoxicity of Nitro-Substituted Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| T2 (a 6-nitrobenzo[d]thiazol-2-ylamino derivative) | HeLa | 12.5 | [1] |
| A549 | 25 | [1] | |
| MCF-7 | 50 | [1] | |
| T4 (a 6-nitrobenzo[d]thiazol-2-ylamino derivative) | HeLa | 25 | [1] |
| A549 | 50 | [1] | |
| MCF-7 | 100 | [1] | |
| T5 (a 6-nitrobenzo[d]thiazol-2-ylamino derivative) | HeLa | 25 | [1] |
| A549 | 25 | [1] | |
| MCF-7 | 50 | [1] |
Table 2: Cytotoxicity of Benzisothiazolone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/ml) | Reference |
| BIT 1 | L428 (Hodgkin's Lymphoma) | 3.3 | [2] |
| BIT 2 | L428 (Hodgkin's Lymphoma) | 4.35 | [2] |
| BIT 3 | L428 (Hodgkin's Lymphoma) | 13.8 | [2] |
II. Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the anticancer activity of the this compound analogs and related compounds.
A. Cell Culture and Maintenance
Human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and L428 (Hodgkin's Lymphoma), were utilized. The cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
B. Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium was replaced with fresh medium containing MTT solution.
-
After further incubation, the formazan crystals formed were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined.
-
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is another colorimetric method to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with the compounds as described for the MTT assay.
-
After the incubation period, the XTT labeling mixture was added to each well.
-
The plate was incubated for a further period to allow for the conversion of XTT to a formazan product.
-
The absorbance of the formazan product was measured using a spectrophotometer.
-
IC50 values were calculated based on the dose-response curves.
-
C. Genotoxicity Assessment
This assay is used to assess the DNA-damaging potential of a compound. It compares the growth inhibition of a recombination-deficient strain of Bacillus subtilis with that of a wild-type strain. A greater inhibition of the deficient strain indicates DNA damage.[3]
This assay is used to evaluate the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The assay measures the ability of the test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow.[3]
III. Signaling Pathways and Mechanisms of Action
The anticancer activity of benzisothiazole derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A. NF-κB Inhibition Pathway
Studies on benzisothiazolone derivatives have shown their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in Hodgkin's Lymphoma cells.[2] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its constitutive activation is a hallmark of many cancers. Inhibition of NF-κB can lead to decreased proliferation and induction of apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by benzisothiazolone derivatives.
IV. Experimental Workflow
The following diagram outlines a general workflow for the synthesis and in vitro evaluation of the anticancer activity of novel this compound analogs.
Caption: General workflow for anticancer evaluation of novel compounds.
V. Conclusion
The available data, while not exhaustive for the specific this compound scaffold, indicates that nitro-substituted benzothiazole and benzisothiazole derivatives represent a promising class of compounds for further investigation as potential anticancer agents. The structure-activity relationship appears to be influenced by the nature and position of substituents on the benzisothiazole ring. Further systematic studies are warranted to synthesize and evaluate a broader range of this compound analogs to identify lead compounds with enhanced potency and selectivity. Elucidating their precise mechanisms of action will be crucial for their future development as therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Nitro- and Amino-Substituted Benzothiazole Derivatives Versus Standard Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antimicrobial efficacy of nitro- and amino-substituted benzothiazole derivatives against standard antibiotics. Due to a lack of specific studies on 5-Nitrobenzo[d]isothiazol-3-amine derivatives, this report focuses on closely related benzothiazole compounds with nitro and amino substitutions to provide relevant insights into their potential antimicrobial activity. The data presented is compiled from various studies and is intended to serve as a reference for further research and development in this area.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected benzothiazole derivatives and standard antibiotics against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1] Lower MIC and MBC values indicate higher antimicrobial potency.
| Compound/Antibiotic | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Benzothiazole Derivatives | ||||
| Isatin-benzothiazole derivative 41c | Escherichia coli | 3.1 | - | [2] |
| Pseudomonas aeruginosa | 6.2 | - | [2] | |
| Bacillus cereus | 12.5 | - | [2] | |
| Staphylococcus aureus | 12.5 | - | [2] | |
| Thiazolidinone derivative 18 | Pseudomonas aeruginosa | 100 | 120 | [3] |
| Pseudomonas aeruginosa (resistant) | 60 | 120 | [3] | |
| Standard Antibiotics | ||||
| Ciprofloxacin | Escherichia coli | 12.5 | - | [2] |
| Pseudomonas aeruginosa | 12.5 | - | [2] | |
| Staphylococcus aureus | 25-50 | - | [2] | |
| Ampicillin | Staphylococcus aureus | - | - | [3] |
| Streptomycin | Staphylococcus aureus | - | - | [3] |
Note: '-' indicates data not available in the cited sources. The specific structures of the tested benzothiazole derivatives can be found in the referenced literature.
Experimental Protocols
The determination of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating novel antimicrobial agents. The following are detailed methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[4][5][6]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives and standard antibiotics in a suitable solvent.
-
Bacterial Strains: Use standardized bacterial cultures (e.g., from ATCC) of relevant Gram-positive and Gram-negative bacteria.
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria.[7]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds and standard antibiotics in the 96-well plates using the growth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.
4. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether an antimicrobial agent is bactericidal or bacteriostatic.[7][8][9]
1. Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (typically 10-100 µL).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
2. Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the antimicrobial efficacy of novel compounds against standard antibiotics.
Caption: Experimental workflow for comparative antimicrobial efficacy testing.
The logical relationship for evaluating a novel antimicrobial agent involves a stepwise process from initial screening to detailed characterization.
Caption: Logical workflow for the evaluation of novel antimicrobial compounds.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. bmglabtech.com [bmglabtech.com]
Unveiling the Structural Secrets to Combat Protein Aggregation: A Comparative Analysis of 5-Nitrobenzo[d]isothiazol-3-amine Analogs
A detailed investigation into the structure-activity relationship (SAR) of 5-Nitrobenzo[d]isothiazol-3-amine (5-NBA) derivatives reveals critical insights for the development of potent inhibitors of protein aggregation, a pathological hallmark of numerous neurodegenerative diseases. This guide provides a comparative analysis of synthesized 5-NBA analogs, supported by experimental data on their efficacy in modulating the aggregation of α-synuclein and tau proteins.
Researchers have identified 5-NBA as a potent agent capable of mitigating the formation of toxic protein oligomers.[1][2] Subsequent SAR studies have explored modifications to the 5-NBA scaffold to delineate the chemical features essential for its anti-aggregation activity. This analysis focuses on a series of analogs (compounds 6-13 ) derived from the parent compound, 5-NBA.
Comparative Analysis of Anti-Aggregation Activity
The anti-oligomerization and anti-fibrillization properties of 5-NBA and its derivatives were primarily assessed using Thioflavin T (ThT) fluorescence assays, transmission electron microscopy (TEM), and a photoinduced cross-linking of unmodified proteins (PICUP) assay.[1][2] The PICUP assay, in particular, was instrumental in identifying the most promising candidates for reducing the formation of soluble oligomers, which are considered highly neurotoxic species.
The parent compound, This compound (5-NBA) , demonstrated significant dose-dependent inhibition of both α-synuclein and tau oligomerization and fibril formation.[1][2] Among the synthesized analogs, N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide (compound 13) emerged as another highly promising inhibitor of oligomerization.[1][2]
While detailed quantitative IC50 values for all analogs are not exhaustively compiled in a single table within the primary literature, the qualitative and semi-quantitative findings strongly indicate the superior activity of 5-NBA and compound 13. The following table summarizes the key compounds and their observed effects on protein aggregation.
| Compound ID | Structure | Key Modifications from 5-NBA | Observed Anti-Aggregation Activity |
| 5-NBA | This compound | Parent Compound | Potent inhibitor of α-synuclein and tau oligomerization and fibril formation.[1][2] |
| 6 | N-(4,6-dichloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine | Addition of a dichlorotriazine group at the 3-amino position. | Investigated for anti-aggregation properties. |
| 7 | N-(4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine | Replacement of one chlorine on the triazine with a phenylamino group. | Investigated for anti-aggregation properties. |
| 8 | N-(5-nitro-1,2-benzothiazol-3-yl)acetamide | Acetylation of the 3-amino group. | Investigated for anti-aggregation properties. |
| 9 | N-(5-nitro-1,2-benzothiazol-3-yl)thiophene-2-carboxamide | Addition of a thiophene-2-carboxamide group at the 3-amino position. | Investigated for anti-aggregation properties. |
| 10 | 2-(4-chlorophenyl)-N-(5-nitro-1,2-benzothiazol-3-yl)acetamide | Addition of a 4-chlorophenylacetamide group at the 3-amino position. | Investigated for anti-aggregation properties. |
| 11 | 2-cyano-N-(5-nitro-1,2-benzothiazol-3-yl)acetamide | Addition of a cyanoacetamide group at the 3-amino position. | Investigated for anti-aggregation properties. |
| 12 | N-methanesulfonyl-N-(5-nitro-1,2-benzothiazol-3-yl)methanesulfonamide | Addition of two methanesulfonyl groups at the 3-amino position. | Investigated for anti-aggregation properties. |
| 13 | N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide | Addition of a bis(ethylcarbamoyl)aminoformamide group at the 3-amino position. | Identified as a promising inhibitor of oligomerization.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-aggregation properties of the 5-NBA analogs.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for monitoring the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Preparation of Protein Solutions: Recombinant α-synuclein or tau protein is dissolved in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration.
-
Initiation of Aggregation: Fibril formation is induced, for example, by incubation with heparin for tau or by agitation for α-synuclein.
-
Incubation with Compounds: The protein solutions are incubated in the presence of various concentrations of the test compounds (5-NBA and its analogs) or a vehicle control (e.g., DMSO).
-
Fluorescence Measurement: At regular intervals, aliquots of the reaction mixture are transferred to a microplate, and ThT is added. The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. Inhibition of fibril formation is determined by a reduction in the final ThT fluorescence signal compared to the control.
Transmission Electron Microscopy (TEM)
TEM is employed to directly visualize the morphology of protein aggregates and to confirm the findings of the ThT assay.
-
Sample Preparation: Aliquots from the final time point of the ThT assay (or a separate aggregation reaction) are applied to carbon-coated copper grids.
-
Negative Staining: The grids are washed, and a negative staining agent (e.g., uranyl acetate) is applied to enhance the contrast of the protein aggregates.
-
Imaging: The grids are dried and examined under a transmission electron microscope. Images are captured to visualize the presence, absence, and morphology of fibrils and other aggregate species.
Photoinduced Cross-linking of Unmodified Proteins (PICUP)
The PICUP assay is a powerful technique for stabilizing and detecting transient soluble oligomers, which are often difficult to characterize by other methods.
-
Reaction Mixture Preparation: A solution containing the protein of interest (e.g., α-synuclein), a photosensitizer (e.g., tris(bipyridyl)ruthenium(II) chloride), and an electron acceptor (e.g., ammonium persulfate) is prepared in a suitable buffer.
-
Incubation with Inhibitors: The test compounds are added to the reaction mixture at desired concentrations.
-
Photochemical Cross-linking: The mixture is irradiated with visible light for a short period to generate reactive oxygen species that induce covalent cross-linking of proteins in close proximity (i.e., within an oligomer).
-
Quenching and Analysis: The cross-linking reaction is quenched, and the resulting protein species are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The protein bands are visualized by staining (e.g., with Coomassie Brilliant Blue or silver stain). A reduction in the intensity of bands corresponding to oligomers in the presence of a test compound indicates its inhibitory activity.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process for evaluating the anti-aggregation properties of 5-NBA analogs, the following workflow diagram is presented.
Caption: Experimental workflow for the synthesis and evaluation of 5-NBA analogs.
This comparative guide underscores the potential of the this compound scaffold as a promising starting point for the design of novel therapeutics targeting protein aggregation in neurodegenerative diseases. The identification of key structural features that enhance anti-aggregation activity, as exemplified by compounds 5-NBA and 13, provides a clear direction for future drug development efforts in this critical area of research. Further quantitative SAR studies are warranted to refine the design of next-generation inhibitors with improved potency and pharmacokinetic properties.
References
Validating the Mechanism of Action of 5-Nitrobenzo[d]isothiazol-3-amine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-nitrobenzo[d]isothiazol-3-amine scaffold has emerged as a promising heterocyclic structure for the design of new therapeutic agents. Validating the mechanism of action of kinase inhibitors derived from this scaffold is a critical step in their preclinical development. This guide provides an objective comparison of methodologies to elucidate the mechanism of action, supported by experimental data from structurally related compounds, and compares their potential efficacy against established kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
Due to the limited availability of public data on kinase inhibitors with the specific this compound core, this guide utilizes data from the closely related 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole series, which has been shown to target c-Jun N-terminal kinase (JNK), as well as other relevant kinase inhibitors for comparison.[1] This comparative approach allows for a robust framework for validating novel inhibitors based on the this compound scaffold.
Table 1: Comparison of IC50 Values for JNK Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Assay Type |
| BI-87G3 (2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative) | JNK1 | 1,800 | Biochemical Kinase Assay |
| SP600125 | JNK1 | 40 | Biochemical Kinase Assay |
| JNK Inhibitor VIII | JNK1 | 5 | Biochemical Kinase Assay |
| BI-87G3 | c-Jun Phosphorylation (in cells) | 15,000 | Cell-Based Assay |
Table 2: Comparative IC50 Values for Other Relevant Kinase Inhibitors
| Compound/Drug | Primary Target(s) | IC50 (nM) |
| Gefitinib | EGFR | 2 - 37 |
| Erlotinib | EGFR | 2 |
| Dasatinib | BCR-ABL, Src family | <1 (BCR-ABL), 0.8 (Src) |
| Staurosporine | Broad Spectrum | 1 - 20 |
| VX-680 | Aurora A, B, C | 0.6, 18, 4.6 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate validation of a kinase inhibitor's mechanism of action. Below are methodologies for key experiments.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagents:
-
Recombinant purified target kinase (e.g., JNK1, EGFR, Aurora A).
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), radioactively labeled (γ-³²P-ATP) or unlabeled.
-
Test compound (this compound derivative).
-
Known kinase inhibitor (positive control).
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a microplate, combine the recombinant kinase, the peptide substrate, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated γ-³²P-ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a coupled enzyme reaction that generates a luminescent signal.
-
Fluorescence-Based Assay (e.g., TR-FRET): Use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate. The binding event generates a FRET signal that can be measured.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Methodology:
-
Cell Lines: Utilize a cell line that expresses the target kinase and shows constitutive activity or can be stimulated to activate the signaling pathway (e.g., A549 for EGFR, K562 for BCR-ABL).
-
Procedure:
-
Seed the cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivative for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
If required, stimulate the signaling pathway with a growth factor or other agonist (e.g., EGF for the EGFR pathway).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-JNK, anti-phospho-EGFR, anti-phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total protein of the target to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A reduction in the ratio of phosphorylated to total protein indicates target inhibition.
Cell Viability/Proliferation Assay
Objective: To determine the effect of the kinase inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Reagents:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of the this compound derivative.
-
Incubate the cells for a period of 24 to 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
-
Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the JNK signaling pathway by a this compound-based inhibitor.
Caption: The EGFR signaling pathway and its inhibition by a tyrosine kinase inhibitor.
Experimental Workflow Diagram
References
Comparative study of different synthetic routes to 5-Nitrobenzo[d]isothiazol-3-amine
For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. 5-Nitrobenzo[d]isothiazol-3-amine, a molecule of interest for its potential applications in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative overview of two prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Chloro-5-nitrobenzonitrile | Route 2: From 2-Amino-5-nitrobenzonitrile |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | 2-Amino-5-nitrobenzonitrile |
| Key Intermediates | 2-Mercapto-5-nitrobenzonitrile, 2-(Aminosulfenyl)-5-nitrobenzonitrile | 2-Thiocyanato-5-nitrobenzonitrile |
| Overall Yield | Moderate | Good |
| Reaction Steps | 3 | 2 |
| Reagents | Sodium hydrosulfide, Hydroxylamine-O-sulfonic acid | Sodium thiocyanate, Bromine |
| Advantages | Utilizes a readily available starting material. | Fewer synthetic steps, potentially higher overall yield. |
| Disadvantages | Multi-step process, involves handling of potentially malodorous thiols. | Requires the synthesis of the thiocyanate intermediate. |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes can be visualized as follows:
Safety Operating Guide
Safe Disposal of 5-Nitrobenzo[d]isothiazol-3-amine: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Nitrobenzo[d]isothiazol-3-amine, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
Hazard Identification for Structurally Similar Compounds:
| Hazard Statement | GHS Classification | Sources |
| Toxic/Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 or 4 | [1][2] |
| Causes serious eye irritation. | Eye Irritation - Category 2A | [1][2] |
| Causes skin irritation. | Skin Irritation - Category 2 | |
| Harmful to aquatic life. | Acute Aquatic Hazard - Category 3 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical into the environment, down the drain, or as regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat and closed-toe shoes.
-
-
Waste Identification and Containerization:
-
Clearly label a dedicated, chemically resistant container with a secure lid for "this compound Waste."
-
The container must be compatible with the chemical.
-
-
Segregation of Waste:
-
Solid Waste: Collect any unused or contaminated solid this compound in the designated container. This includes contaminated lab supplies such as weighing paper and disposable spatulas.
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealed container for halogenated or nitrogenous organic waste, according to your institution's guidelines. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, masks, and other disposable PPE that have come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Documentation:
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance and for the waste disposal service.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide them with all necessary documentation, including the available safety information for structurally similar compounds.
-
Disposal of Empty Containers:
Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Nitrobenzo[d]isothiazol-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Nitrobenzo[d]isothiazol-3-amine was not publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally similar compounds, including various nitro and benzothiazole derivatives. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough, site-specific risk assessment and consult the direct supplier for a compound-specific SDS before any handling, storage, or disposal of this compound.
This guide provides crucial safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is therefore essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | Provides a barrier against skin contact, which may be harmful.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Chemical-resistant clothing may be necessary for larger quantities.[3] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[3][4] | Minimizes the inhalation of potentially harmful dust or vapors.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before commencing work.
-
The work area should be clean and uncluttered.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust and vapor.[5]
-
Use non-sparking tools to avoid ignition sources.
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Decontaminate all surfaces and equipment used in the procedure.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly sealed container.
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2][4] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Empty containers should be disposed of as unused product. Do not reuse empty containers.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
